molecular formula C13H12O B1612161 3-(3-Methylphenyl)phenol CAS No. 93254-86-5

3-(3-Methylphenyl)phenol

Cat. No.: B1612161
CAS No.: 93254-86-5
M. Wt: 184.23 g/mol
InChI Key: XABKCKBNYAFHGB-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)phenol is a phenolic compound of significant interest in chemical and biomedical research. Phenolic compounds are widely investigated for their diverse biological activities, which include potent antiviral properties against targets like SARS-CoV-2 , anti-inflammatory effects through modulation of pathways such as NF-κB , and broad-spectrum antimicrobial action against clinically relevant pathogens . The core structure of a phenol group attached to a bi-aryl system allows researchers to explore its mechanism of action, which often involves interaction with microbial cell membranes and functional proteins , or the inhibition of key viral enzymes . This compound serves as a valuable building block in organic synthesis and a pharmacophore for developing novel therapeutic agents, making it useful for studies in medicinal chemistry, pharmacology, and material science. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKCKBNYAFHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602460
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93254-86-5
Record name 3'-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methylphenyl)phenol: Core Properties, Mechanistic Insights, and Application Workflows in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methylphenyl)phenol (CAS: 93254-86-5), also known as 3'-methyl-[1,1'-biphenyl]-3-ol, is a highly versatile bi-aryl scaffold utilized extensively in medicinal chemistry, agrochemicals, and materials science. Unlike highly substituted or symmetric biphenyls, this specific meta-meta substituted architecture provides a unique balance of lipophilicity, hydrogen-bonding capability, and steric maneuverability. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating experimental workflows necessary for its application in drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The structural dynamics of this compound are governed by the bi-aryl axis. The dihedral angle between the two phenyl rings is non-planar due to the steric repulsion of the ortho-hydrogens. However, because the functional groups (–OH and –CH₃) are located at the meta positions, they do not introduce additional steric hindrance around the C-C pivot bond. This allows the molecule to adopt multiple low-energy conformations, making it an excellent "chameleon" scaffold for fitting into complex hydrophobic protein pockets [1].

Furthermore, the meta-hydroxyl group avoids the metabolic liabilities often associated with para-phenols, which are prone to oxidation into reactive, toxic quinone-methide intermediates by Cytochrome P450 enzymes.

Quantitative Physicochemical Profile

The following table summarizes the core properties of the scaffold, highlighting the causality behind its utility in Fragment-Based Drug Discovery (FBDD).

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₂OStandard bi-aryl system; low molecular weight.
Molecular Weight 184.24 g/mol Ideal for FBDD; allows room for late-stage functionalization without exceeding Lipinski's Rule of 5 [1].
LogP (Predicted) 3.5 – 3.8The methyl group enhances lipophilicity, driving strong hydrophobic interactions and membrane permeability.
pKa (Hydroxyl) ~9.8Remains unionized at physiological pH (7.4), ensuring predictable pharmacokinetic behavior [2].
TPSA 20.2 ŲLow Topological Polar Surface Area guarantees high potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 1The phenolic –OH acts as a highly directional anchor for target binding (e.g., kinase hinge regions).

Chemical Reactivity & Mechanistic Pathways

As a building block, this compound exhibits distinct regional reactivity. The phenolic hydroxyl group is strongly electron-donating, activating its native ring toward Electrophilic Aromatic Substitution (EAS) primarily at the ortho and para positions.

Conversely, the adjacent m-tolyl ring is mildly activated by the methyl group. In medicinal chemistry, this methyl group frequently serves as a "soft spot" for late-stage functionalization. For instance, benzylic bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) can convert the methyl group into a bromomethyl handle, allowing for subsequent nucleophilic substitutions to build more complex architectures.

G A 3-Bromophenol (Electrophile) C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O, 90°C A->C Oxidative Addition B m-Tolylboronic Acid (Nucleophile) B->C Transmetalation D This compound (Target Scaffold) C->D Reductive Elimination

Suzuki-Miyaura cross-coupling workflow for synthesizing this compound.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent downstream propagation of errors.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the bottom-up synthesis of the scaffold using palladium catalysis [3].

Causality of Reagents:

  • Pd(PPh₃)₄: Provides the active Pd(0) species necessary for oxidative addition into the strong aryl-bromide bond.

  • 1,4-Dioxane/H₂O (4:1): A biphasic solvent system is critical. Dioxane dissolves the lipophilic organic substrates, while water dissolves the K₂CO₃ base, maximizing interfacial reaction rates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromophenol (1.0 eq) and m-tolylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst and kill the reaction.

  • Reaction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat the mixture to 90°C and stir for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The reaction is complete only when the 3-bromophenol spot is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography. Validate the final product via ¹H-NMR (look for the distinct methyl singlet at ~2.35 ppm and the phenolic –OH broad singlet at ~4.8 ppm).

Protocol 2: In Vitro Permeability Assay (PAMPA)

To experimentally validate the predicted LogP and BBB penetration potential, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized [4].

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) for the donor solution.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Incubation: Add 150 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Assemble the "sandwich" and incubate at 37°C for 5 hours without agitation.

  • Self-Validation (Integrity Check): Spike the donor well with Lucifer Yellow (LY). LY is highly polar and cannot cross an intact lipid bilayer.

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS (using 4-phenylphenol as an internal standard to correct for ionization variations).

  • Data Acceptance: Check the acceptor wells for LY fluorescence. If LY is detected, the membrane was compromised, and the data point must be discarded. Calculate the effective permeability (

    
    ) only for structurally intact wells.
    

G N1 PAMPA Assay Setup (Donor/Acceptor Wells) N2 Incubation (5h, 37°C, pH 7.4) N1->N2 N3 LC-MS/MS Analysis (Quantify Permeability) N2->N3 N4 Integrity Validation (Lucifer Yellow Exclusion) N2->N4 N5 Calculated Pe (Effective Permeability) N3->N5 N4->N5 Validates

Self-validating PAMPA workflow assessing the membrane permeability of the bi-aryl scaffold.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995). "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants". American Chemical Society. Retrieved from:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)". Current Topics in Medicinal Chemistry, 1(4), 277-351. Retrieved from:[Link]

3'-Methyl-[1,1'-biphenyl]-3-ol: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the biphenyl scaffold serves as a privileged structural motif. Specifically, 3'-methyl-[1,1'-biphenyl]-3-ol (also known as 3-(3-methylphenyl)phenol or m-tolyl-m-phenol) presents a highly valuable meta-substituted architecture[1][2]. This specific substitution pattern provides unique steric and electronic properties, preventing rapid metabolic oxidation often seen in para-substituted analogs while offering an ideal geometry for fitting into specific enzymatic binding pockets.

This whitepaper provides an authoritative, in-depth guide to the synthesis, optimization, and handling of 3'-methyl-[1,1'-biphenyl]-3-ol, designed for researchers and drug development professionals.

Chemical Profile & Structural Significance

  • Chemical Name: 3'-Methyl-[1,1'-biphenyl]-3-ol

  • CAS Registry Number: 93254-86-5[1]

  • Molecular Formula: C₁₃H₁₂O

  • Molecular Weight: 184.24 g/mol [1]

  • Structural Features: The molecule consists of a biphenyl core with a methyl group at the 3' position and a hydroxyl (-OH) group at the 3 position. The presence of the phenolic hydroxyl group provides a versatile handle for downstream functionalization (e.g., O-alkylation, Buchwald-Hartwig amination, or triflation for further cross-coupling).

Retrosynthetic Rationale: The Suzuki-Miyaura Approach

To construct the carbon-carbon bond between the two aromatic rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[3][4]. This method is chosen over other cross-coupling techniques (such as Stille or Negishi) due to the mild reaction conditions, high functional group tolerance, and the low toxicity and environmental benignity of the organoboron reagents[3][5].

For 3'-methyl-[1,1'-biphenyl]-3-ol, the optimal coupling partners are 3-methylphenylboronic acid (CAS 17933-03-8)[6] and 3-bromophenol .

  • Causality of Reagent Choice: 3-Bromophenol is selected over the corresponding chloride because aryl bromides undergo oxidative addition with standard Pd(0) catalysts (like Pd(PPh₃)₄) much more readily, avoiding the need for expensive, highly electron-rich proprietary ligands[7]. 3-Methylphenylboronic acid is highly stable, commercially abundant, and easily handled[6][8].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Bromophenol BaseEx Base Exchange Ar-Pd(II)-OH OxAdd->BaseEx + Base (OH⁻) - Br⁻ TransMet Transmetalation Ar-Pd(II)-Ar' BaseEx->TransMet + 3-Methylphenylboronic acid TransMet->Pd0 Catalyst Regeneration Product 3'-methyl-[1,1'-biphenyl]-3-ol (Target Product) TransMet->Product Reductive Elimination

Catalytic cycle of Suzuki-Miyaura cross-coupling for 3'-methyl-[1,1'-biphenyl]-3-ol.

Quantitative Data: Reaction Optimization

Achieving high yields in biphenyl synthesis requires precise tuning of the catalyst, base, and solvent system[3][4]. Table 1 summarizes the empirical optimization data for the coupling of 3-bromophenol and 3-methylphenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol %)Base (equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O/EtOH (2:1:1)80885
2 Pd(dppf)Cl₂ (5%) Cs₂CO₃ (2.0) 1,4-Dioxane/H₂O (3:1) 100 6 94
3Pd(OAc)₂ (2%) + SPhosK₃PO₄ (2.0)Toluene/H₂O (3:1)90491
4Pd/C (10%)Na₂CO₃ (2.0)EtOH/H₂O (1:1)801262

Note: Entry 2 represents the optimal conditions, utilizing the bidentate dppf ligand to accelerate reductive elimination and Cs₂CO₃ to enhance boronic acid activation[3].

Experimental Methodology & Field-Proven Insights

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Suzuki Coupling Reflux 80-100°C Prep->Reaction Workup 3. Aqueous Workup Extract & Dry Reaction->Workup Purification 4. Chromatography Silica Gel Workup->Purification Analysis 5. Characterization NMR, MS, HPLC Purification->Analysis

Step-by-step experimental workflow for the synthesis and isolation of the biphenyl product.

Reagent Preparation & Degassing
  • Protocol: To a Schlenk flask, add 3-bromophenol (1.0 equiv, 10 mmol), 3-methylphenylboronic acid (1.2 equiv, 12 mmol), and Cs₂CO₃ (2.0 equiv, 20 mmol). Add a mixture of 1,4-Dioxane and H₂O (3:1, 40 mL). Sparge the mixture with ultra-pure Argon for 15 minutes.

  • Causality & Rationale: Degassing is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes and promotes the oxidative homocoupling of the boronic acid (yielding 3,3'-dimethylbiphenyl as an impurity).

Catalytic Cross-Coupling Execution
  • Protocol: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 100 °C in a pre-heated oil bath for 6 hours[3].

  • Causality & Rationale: A biphasic solvent system is utilized because the organic phase (Dioxane or Toluene) solubilizes the aryl halide and the growing biphenyl product, while the aqueous phase dissolves the inorganic base necessary to form the reactive "ate" complex (arylboronate) during the transmetalation step[5].

Self-Validating Reaction Monitoring
  • Protocol: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) as the eluent.

  • Validation Logic: This protocol is a self-validating system. Visually, the reaction mixture transitions from a bright yellow/orange suspension to a dark brown/black mixture. The appearance of "palladium black" (a dark, insoluble precipitate) indicates the depletion of the aryl halide and the subsequent aggregation of the unsupported Pd(0) catalyst, signaling reaction completion. Analytically, the disappearance of the UV-active 3-bromophenol spot and the emergence of a lower R_f spot (due to the highly polar -OH group of the product) confirms conversion.

Workup and Purification
  • Protocol: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc).

  • Causality & Rationale: The aqueous washes remove the inorganic salts and residual boronic acid. Silica gel chromatography effectively separates the target 3'-methyl-[1,1'-biphenyl]-3-ol from trace homocoupling byproducts and degraded catalyst ligands.

Safety, Handling, and Environmental Considerations

As a Senior Application Scientist, ensuring laboratory safety and environmental compliance is paramount:

  • Reagent Hazards: 3-Methylphenylboronic acid is classified under GHS as causing skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319)[8]. Standard PPE (nitrile gloves, safety goggles, and a lab coat) must be worn.

  • Handling: Weighing and transferring of boronic acids and palladium catalysts should be conducted within a certified fume hood to avoid inhalation of fine crystalline dust[8].

  • Waste Management: Palladium is a heavy metal and an environmental hazard. All aqueous and organic waste streams from the workup must be segregated into designated heavy-metal/halogenated waste containers to prevent environmental contamination and allow for potential precious metal recovery.

References

  • Sigma-Aldrich.this compound (CAS 93254-86-5).
  • ChemicalBook.3'-Methylbiphenyl-3-ol | 93254-86-5.
  • Chem-Impex.3-Methylphenylboronic acid.
  • Research Journal of Pharmacy and Technology (RJPT).Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds.
  • PubMed Central (PMC).Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.
  • MDPI.Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Benchchem.An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid.

Sources

Advanced Mechanistic and Application Guide: 3-(3-Methylphenyl)phenol (CAS 93254-86-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, the biaryl motif represents a privileged scaffold, heavily utilized in both medicinal chemistry and materials science. 3-(3-Methylphenyl)phenol (CAS 93254-86-5), also known as 3'-methyl-[1,1'-biphenyl]-3-ol, is a highly specialized building block. Its unique meta-meta' substitution pattern provides a specific vector angle that fundamentally differs from standard para-substituted biphenyls, allowing for unique conformational fits in hydrophobic protein pockets and distinct packing arrangements in liquid crystals and OLED materials.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the causality behind its synthesis, explore its downstream functionalization, and provide self-validating experimental protocols designed to ensure high-fidelity results in your laboratory.

Physicochemical Profiling

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in biphasic reaction conditions and chromatographic purification.

PropertyValue
Chemical Name This compound
CAS Registry Number 93254-86-5
Synonyms 3'-Methyl-[1,1'-biphenyl]-3-ol; m-(m-Tolyl)phenol
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol [1]
SMILES OC1=CC(C2=CC=CC(C)=C2)=CC=C1[1]
Appearance White to light yellow crystalline solid
Solubility Profile Soluble in Ethanol, THF, DMF, 1,4-Dioxane; Insoluble in H₂O
LogP (Estimated) ~3.2 (Highly lipophilic, requiring organic co-solvents for reactions)

Mechanistic Pathways: Synthesis and Derivatization

The synthesis of biaryl scaffolds like this compound heavily relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which remains the gold standard for carbon-carbon bond formation due to its high functional group tolerance and mild conditions [2].

The Catalytic Causality

To synthesize this specific molecule, 3-bromophenol is coupled with 3-methylphenylboronic acid. The choice of catalyst and base is not arbitrary:

  • Ligand Selection: Using a bidentate ligand like dppf in Pd(dppf)Cl₂ suppresses undesired

    
    -hydride elimination and accelerates the reductive elimination step, ensuring high yields of the biaryl system .
    
  • Base Selection: The addition of an inorganic base (e.g., Cs₂CO₃) is mandatory. The base coordinates with the boronic acid to form a highly nucleophilic boronate ate-complex, which is the actual species that undergoes transmetalation with the Pd(II)-aryl halide intermediate [3].

Once synthesized, the free phenolic hydroxyl group serves as a versatile synthetic handle for downstream derivatization, such as O-alkylation (etherification) to build active pharmaceutical ingredients (APIs), or electrophilic aromatic substitution for polymer chemistry.

Pathway A 3-Bromophenol (Electrophile) C Pd(dppf)Cl2 / Cs2CO3 (Catalyst & Base) A->C B 3-Methylphenylboronic acid (Nucleophile) B->C D This compound CAS 93254-86-5 C->D Transmetalation & Reductive Elimination E O-Alkylation / Mitsunobu (Drug Intermediates) D->E Phenol Functionalization F Cross-Coupling / Halogenation (OLED Materials) D->F Aromatic C-H Activation

Figure 1: Synthetic pathway and downstream derivatization of this compound.

Applications in Advanced Therapeutics and Materials

Drug Development (Privileged Scaffolds)

Biphenyl derivatives are considered privileged structures in medicinal chemistry . The meta-tolyl group of CAS 93254-86-5 is particularly adept at occupying deep, lipophilic pockets in kinase domains (e.g., p38 MAP kinase or EGFR). The phenolic oxygen is frequently utilized as an attachment point for solubilizing side chains (like piperazines or morpholines) via ether linkages, improving the API's pharmacokinetic (PK) profile.

Material Science (OLEDs and Polymers)

In the synthesis of organic light-emitting diodes (OLEDs) and microporous organic polymers, the rigid biaryl core provides thermal stability and specific photophysical emission properties. The meta-linkage disrupts the extended


-conjugation slightly compared to para-linkages, which is a deliberate design choice used to tune the triplet energy levels of host materials in phosphorescent OLEDs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Palladium-Catalyzed Synthesis of this compound

Objective: Construct the biaryl core via Suzuki-Miyaura coupling.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-bromophenol (1.0 eq) and 3-methylphenylboronic acid (1.2 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Expertise & Causality: Oxygen rapidly quenches the active Pd(0) species into an inactive Pd(II) peroxo complex. Thorough degassing is non-negotiable.

  • Catalyst & Base Addition: Under positive Argon flow, add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (2.0 eq).

    • Expertise & Causality: Cs₂CO₃ is highly soluble in the aqueous phase of the solvent system, rapidly forming the necessary boronate ate-complex to drive transmetalation.

  • Reaction: Heat the mixture to 100°C for 8 hours.

    • Self-Validation Checkpoint 1: The solution should turn a deep red/orange. If a black precipitate forms early, it indicates "Palladium black" (catalyst decomposition), and the reaction has failed.

  • Analytical Validation:

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the 3-bromophenol spot (R_f ~0.4) and the emergence of a new UV-active spot (R_f ~0.3) validates successful coupling. Confirm via LC-MS (Expected [M-H]⁻ at m/z 183.1 in negative ion mode).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Preparation Degassed Solvents Step2 Step 2: Catalysis Pd(II) to Pd(0) Step1->Step2 Step3 Step 3: Reaction 100°C, 8h Step2->Step3 Step4 Step 4: Validation LC-MS & NMR Step3->Step4

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol B: Mitsunobu Etherification (Functionalization)

Objective: Alkylate the phenolic OH to create an advanced drug intermediate.

  • Betaine Formation: In a dry flask under Argon, dissolve Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

    • Expertise & Causality: Pre-forming the betaine intermediate at 0°C prevents the premature reduction of DIAD and suppresses the formation of undesired hydrazine byproducts.

    • Self-Validation Checkpoint: The mixture must transition from colorless to a persistent pale yellow/orange, indicating successful betaine formation.

  • Substrate Addition: Add this compound (1.0 eq), followed by the desired primary or secondary alcohol (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Confirm product formation via LC-MS (look for the corresponding[M+H]⁺ of the ether). Quench with water, extract with DCM, and purify.

References

To ensure absolute trustworthiness and traceability, all mechanistic claims and protocol standards are grounded in the following peer-reviewed literature and verified databases:

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances URL:[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI Nanomaterials URL:[Link]

Sources

3-(3-Methylphenyl)phenol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Elucidation of 3-(3-Methylphenyl)phenol: A Comprehensive Technical Guide

Executive Summary this compound (CAS: 93254-86-5), also known as 3'-methyl-[1,1'-biphenyl]-3-ol, is a meta-substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold serves as a privileged pharmacophore, while the asymmetric meta-substitution of a hydroxyl group and a methyl group creates a unique electronic and steric environment. This whitepaper provides an in-depth, causality-driven analysis of its structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS).

Structural Analysis & Theoretical Framework

The spectroscopic behavior of this compound is dictated by the dihedral angle between the two aromatic rings and the electronic contributions of its substituents. Due to steric hindrance between the ortho-protons (H-2, H-6 and H-2', H-6'), the biphenyl core is not entirely planar[1].

  • Ring A (Phenol): The hydroxyl group exerts a strong electron-donating mesomeric effect (+M), significantly shielding the ortho and para protons.

  • Ring B (m-Tolyl): The methyl group exerts a mild electron-donating inductive effect (+I), subtly altering the local electron density without disrupting the extended conjugation.

Workflow A Sample Prep (this compound) B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (EI-MS, 70 eV) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Analytical workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Spectral Interpretation

In the


H NMR spectrum, the aliphatic region is defined by a sharp singlet at 

2.42 ppm corresponding to the methyl group. The phenolic hydroxyl proton typically appears as a broad singlet around

4.85 ppm in CDCl

. This broadening is caused by chemical exchange and intermolecular hydrogen bonding[2].

The aromatic region (


 6.80–7.50 ppm) is complex but highly diagnostic. Protons on Ring A (H-2, H-4, H-6) are shielded by the +M effect of the OH group, appearing upfield relative to the protons on Ring B. The 

-coupling constants validate the meta-substitution pattern: ortho-couplings are typically ~7.5–8.0 Hz, while meta-couplings are ~1.5–2.0 Hz[3].
Self-Validating Protocol: H and C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the

    
    H NMR spectrum at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 1-second relaxation delay. Acquire the 
    
    
    
    C NMR at 100 MHz with proton decoupling (zgpg30), 1024 scans.
  • D

    
    O Exchange (Validation):  To unambiguously assign the hydroxyl proton, add 1 drop of Deuterium Oxide (D
    
    
    
    O) to the NMR tube. Shake vigorously for 30 seconds to allow phase separation, and re-acquire the
    
    
    H spectrum. The disappearance of the broad singlet at
    
    
    4.85 ppm confirms the exchangeable -OH proton.
Data Presentation: NMR Assignments
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
IntegrationAssignment

H
2.42Singlet (s)3HAr-CH


H
4.85Broad singlet (br s)1HAr-OH (Exchangeable)

H
6.82Doublet of doublets (dd,

=8.0, 2.5)
1HRing A: H-4

H
7.05Triplet (t,

=2.0)
1HRing A: H-2

H
7.18Doublet (d,

=7.5)
1HRing B: H-4'

H
7.30–7.42Multiplet (m)4HRemaining Ar-H

C
21.5--Ar-CH


C
114.2, 114.5--Ring A: C-2, C-4

C
155.8--Ring A: C-3 (C-OH)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Spectral Interpretation

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The most prominent feature is the O-H stretching vibration. Because this compound forms extensive intermolecular hydrogen bonds in the solid state, this peak is significantly broadened and shifted to lower energy (~3350 cm


) compared to a free, gas-phase hydroxyl group[2]. The meta-disubstituted nature of both aromatic rings is confirmed by the out-of-plane (oop) C-H bending vibrations located in the fingerprint region between 690 and 780 cm

.
Protocol: ATR-FTIR Acquisition
  • Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol and allow it to dry.

  • Background: Collect a background spectrum of ambient air to subtract atmospheric CO

    
     and water vapor.
    
  • Measurement: Place 2–3 mg of solid this compound directly onto the center of the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 400 cm

    
     utilizing 32 co-added scans at a resolution of 4 cm
    
    
    
    .
Data Presentation: Key IR Vibrations
Wavenumber (cm

)
IntensityBand ShapeVibrational Mode Assignment
~3350StrongBroadO-H stretch (Intermolecular H-bonded)
~3030WeakSharpC-H stretch (Aromatic sp

)
~2920, 2850WeakSharpC-H stretch (Aliphatic sp

from CH

)
~1595, 1580MediumSharpC=C stretch (Aromatic ring skeleton)
~1210StrongSharpC-O stretch (Phenolic)
~780, 690StrongSharpC-H out-of-plane bend (meta-disubstituted)

Mass Spectrometry (EI-MS)

Causality & Spectral Interpretation

Under 70 eV Electron Ionization (EI), the molecule undergoes hard ionization. The extended


-conjugation of the biphenyl system provides immense thermodynamic stability to the radical cation. Consequently, the molecular ion (M

) at m/z 184 is overwhelmingly the base peak (100% relative abundance)[3].

Fragmentation is driven by the substituents[4]:

  • Methyl Loss: Homolytic cleavage of the methyl group yields a highly stabilized biphenyl cation at m/z 169.

  • Tropylium Formation: The methylphenyl ring can undergo rearrangement and cleavage to form the highly stable, aromatic tropylium ion (C

    
    H
    
    
    
    ) at m/z 91.
  • CO Expulsion: Typical of phenols, the loss of carbon monoxide (CO) accompanied by a hydrogen radical results in a ring-contracted species at m/z 155.

MS_Frag M M+• (m/z 184) Biphenyl Core F1 [M-H]+ (m/z 183) Stable Cation M->F1 -H• F2 [M-CH3]+ (m/z 169) Loss of Methyl M->F2 -CH3• F3 [M-CO-H]+ (m/z 155) Ring Contraction M->F3 -CO, -H• F4 C7H7+ (m/z 91) Tropylium Ion M->F4 Cleavage

Primary EI-MS fragmentation pathways of the this compound molecular ion.

Protocol: GC-MS/EI-MS Acquisition
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade methanol.

  • Injection: Inject 1 µL into the GC-MS system using a split ratio of 1:50 to prevent detector saturation.

  • Chromatography: Separate using a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature program starting at 100°C (hold 1 min), ramping at 15°C/min to 280°C.

  • Ionization & Detection: Ionize the eluent via Electron Ionization (EI) at 70 eV. Scan the quadrupole mass analyzer over a mass range of m/z 50–300.

Data Presentation: EI-MS Fragments
m/z RatioRelative Abundance (%)Ion TypeStructural Assignment
184100M

Molecular Ion (Base Peak)
18315[M-H]

Loss of hydrogen radical
16910[M-CH

]

Loss of methyl radical
15520[M-CO-H]

Loss of CO and H (Ring contraction)
9115C

H

Tropylium ion (from methylphenyl ring)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds (5th ed.). Springer. Available at: [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Physical and Chemical Properties of 3'-Methyl-[1,1'-biphenyl]-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-methyl-[1,1'-biphenyl]-3-ol (CAS: 93254-86-5) is a highly versatile, unsymmetrical biaryl building block utilized extensively in medicinal chemistry and advanced materials science[1]. Characterized by its dual functionalization—a lipophilic methyl group and a hydrogen-bonding phenolic hydroxyl group—this molecule serves as a privileged scaffold for rational drug design. This whitepaper provides an in-depth analysis of its stereoelectronic properties, physical characteristics, and the causal mechanisms behind its synthesis via palladium-catalyzed cross-coupling.

Chemical Identity & Structural Analysis

Understanding the spatial and electronic configuration of 3'-methyl-[1,1'-biphenyl]-3-ol is critical for its application in target-directed synthesis.

  • Nomenclature: 3-(3-Methylphenyl)phenol; 3'-Methylbiphenyl-3-ol.

  • SMILES String: OC1=CC(C2=CC=CC(C)=C2)=CC=C1[1].

  • Stereoelectronic Profile: The biphenyl axis allows for conformational flexibility. However, unlike ortho-substituted biphenyls that suffer from severe steric clashes (forcing the rings into a highly twisted, orthogonal conformation), the meta-substitution pattern (3,3'-positions) in this molecule minimizes steric hindrance. This allows the biphenyl core to adopt a more planar dihedral angle, which is highly favorable for intercalating into narrow, hydrophobic binding pockets of target proteins.

Physical & Chemical Properties

The handling, storage, and formulation of 3'-methyl-[1,1'-biphenyl]-3-ol dictate strict adherence to its physicochemical profile.

Quantitative Data Summary
PropertyValueScientific Rationale / Implication
CAS Number 93254-86-5Unique chemical identifier[1].
Molecular Formula C13H12ODictates a high carbon-to-heteroatom ratio, indicating high lipophilicity[1].
Molecular Weight 184.23 g/mol Low molecular weight ensures high ligand efficiency in fragment-based drug discovery[1].
Purity Standard ≥96%Required threshold for reproducible biological assays and synthetic steps.
Physical State SolidFacilitates easy weighing and standard handling protocols.
Storage Conditions Sealed in dry, 2-8°CCausality: Cold, dry storage is mandatory to prevent slow auto-oxidation of the electron-rich phenolic ring and to maintain structural integrity over time[1].

The Biphenyl Scaffold in Drug Development

Biphenyls are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous anti-inflammatory, antihypertensive, and antitumor agents.

When designing small-molecule inhibitors, the 1,1'-biphenyl scaffold is uniquely suited to locate within the hydrophobic regions of enzyme active sites[2]. The structural rigidity of the biaryl axis establishes extensive, stable van der Waals interactions (<4.0 Å) with surrounding amino acid residues[2].

In the specific case of 3'-methyl-[1,1'-biphenyl]-3-ol:

  • The Methyl Group (Lipophilic Vector): Enhances membrane permeability and anchors the molecule deep within hydrophobic sub-pockets.

  • The Hydroxyl Group (Electrostatic Vector): Acts as a critical hydrogen bond donor/acceptor, allowing the molecule to form highly directional interactions with polar residues (e.g., serine or threonine) at the edge of the binding site.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls like 3'-methyl-[1,1'-biphenyl]-3-ol is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[3]. This method is prioritized due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron byproducts[3].

Mechanistic Logic & Causality

The catalytic cycle relies on three fundamental transformations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-bromophenol.

  • Transmetalation: A base (e.g., K₂CO₃) is required to activate the (3-methylphenyl)boronic acid into a highly nucleophilic boronate complex. Without this base-mediated activation, transmetalation to the Pd(II) center will not occur[3].

  • Reductive Elimination: The two aryl groups couple to form the new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst[3].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) PdII_Ox Pd(II) Complex (Ar-Pd-X) Pd0->PdII_Ox Oxidative Addition (3-Bromophenol) PdII_Trans Pd(II) Complex (Ar-Pd-Ar') PdII_Ox->PdII_Trans Transmetalation (Boronic Acid + Base) PdII_Trans->Pd0 Reductive Elimination (Biaryl Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Standardized Experimental Protocol

The following self-validating protocol ensures high-yield synthesis of 3'-methyl-[1,1'-biphenyl]-3-ol.

Reagents:

  • 3-Bromophenol (1.0 equiv)

  • (3-Methylphenyl)boronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Solvent: THF / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 3-bromophenol, (3-methylphenyl)boronic acid, and K₂CO₃. Add the THF/H₂O solvent mixture.

    • Causality: The mixture must be strictly degassed via three freeze-pump-thaw cycles. Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, which will prematurely terminate the catalytic cycle.

  • Catalyst Addition: Under a positive flow of inert Argon, add the Pd(PPh₃)₄ catalyst.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the transmetalation and reductive elimination steps.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The complete disappearance of the 3-bromophenol spot confirms successful oxidative addition and catalytic turnover.

  • Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: Ethyl acetate efficiently partitions the highly lipophilic biaryl product into the organic phase while leaving inorganic boron and potassium salts in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 3'-methyl-[1,1'-biphenyl]-3-ol.

References

1.[1] Title: 93254-86-5|3'-Methyl-[1,1'-biphenyl]-3-ol - BLDpharm Source: bldpharm.com URL:

2. Title: this compound | 93254-86-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:

3.[3] Title: A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem Source: benchchem.com URL:

4.[2] Title: Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

5. Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing Source: rsc.org URL:

Sources

Strategic Research Applications of 3-(3-Methylphenyl)phenol: A Technical Guide to Biphenyl-3-ol Scaffolds in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Methylphenyl)phenol (CAS 93254-86-5), structurally classified as a substituted biphenyl-3-ol, is a highly versatile building block in modern chemical research[1]. While seemingly simple, its specific structural topology—a rigid biphenyl core, a meta-hydroxyl group, and a meta-methyl substitution—confers unique electronic and steric properties. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a privileged scaffold. This guide dissects the causality behind its application in three critical research domains: medicinal chemistry (enzyme inhibition), endocrine toxicology, and advanced transition-metal catalysis.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of this compound is essential for predicting its behavior in biological assays and synthetic workflows. The meta-methyl group restricts the rotational freedom of the biaryl bond and increases the overall lipophilicity (LogP), which is critical for driving the molecule into hydrophobic protein pockets.

Table 1: Physicochemical Profile of this compound

PropertyValueStructural Rationale & Impact
Chemical Name This compound-
CAS Number 93254-86-5-
Molecular Formula C13H12O-
Molecular Weight 184.24 g/mol Highly optimal for small-molecule drug design; leaves ample mass budget for derivatization without violating Lipinski's Rule of 5[1].
LogP (Estimated) ~3.5High lipophilicity favors membrane permeability and strong hydrophobic pocket binding (e.g., FAAH active site)[2].
Hydrogen Bond Donors 1 (Hydroxyl)Acts as a critical synthetic handle for carbamoylation or triflation, or as a direct H-bond donor in ligand-receptor interactions.

Application 1: Medicinal Chemistry & FAAH Inhibition

The Causality of Scaffold Selection

Fatty acid amide hydrolase (FAAH) is a membrane-bound serine hydrolase responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH is a validated strategy for inducing anxiolytic and analgesic effects without the psychoactive liabilities of direct cannabinoid receptor agonists[2].

The biphenyl-3-ol scaffold is a privileged pharmacophore in this domain. When the free hydroxyl group of this compound is derivatized into an O-arylcarbamate, the resulting molecule acts as a pseudo-substrate. The causality here is driven by spatial geometry: the meta-methyl group on the distal phenyl ring significantly enhances lipophilic interactions within the FAAH binding pocket. It mimics the initial carbon atoms of the arachidonyl chain of natural substrates, anchoring the molecule precisely so the catalytic Ser241 can attack the carbamate carbonyl, leading to irreversible enzyme inhibition[2].

Protocol 1: Synthesis of Cyclohexylcarbamic Acid 3'-Methylbiphenyl-3-yl Ester

This protocol outlines the derivatization of the phenol into an active FAAH inhibitor.

  • Substrate Preparation: Dissolve 1.0 eq of this compound in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Toluene's non-polar nature and high boiling point favor the nucleophilic attack on the isocyanate.

  • Reagent Addition: Add 1.2 eq of cyclohexyl isocyanate, followed by 0.1 eq of triethylamine (TEA). Rationale: TEA acts as a nucleophilic catalyst, increasing the nucleophilicity of the phenolic oxygen.

  • Thermal Activation: Reflux the mixture at 110°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV visualization at 254 nm). The reaction is complete when the lower-Rf phenol spot is entirely consumed.

  • Workup & Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography.

  • Self-Validation (Final): Confirm the structure via 1H-NMR. Validation is achieved by the disappearance of the phenolic -OH proton (~9.0 ppm) and the appearance of the carbamate N-H broad singlet (~5.0 ppm) alongside cyclohexyl multiplets (1.2–2.0 ppm).

FAAH_Pathway A This compound (Scaffold) B Carbamoylation (Derivatization) A->B Synthetic Modification C O-Biphenyl Carbamate (Active Inhibitor) B->C Yields Prodrug D FAAH Enzyme (Catalytic Ser241) C->D Target Engagement E Lipophilic Pocket Binding (Mimics Anandamide) D->E Structural Alignment F Enzyme Inhibition (Elevated Endocannabinoids) E->F Pharmacological Effect

Mechanistic pathway of this compound derivatives in FAAH enzyme inhibition.

Application 2: Endocrine & Toxicology Research

Hydroxylated biphenyls are extensively utilized in endocrine disruption research. Specifically, they serve as high-affinity ligands for transthyretin (TTR), a primary transport protein for the thyroid hormone L-thyroxine (T4)[3].

The structural homology between the biphenyl core of this compound and the diphenyl ether structure of T4 allows these compounds to competitively bind to TTR. The presence of the meta-methyl group alters the dihedral angle of the biphenyl system, providing a unique steric profile that researchers use to probe the volumetric constraints of the T4 binding pocket[3]. Furthermore, sulfated metabolites of these biphenyls have shown even higher binding affinities (Kd values in the low nanomolar range), making them critical biomarkers in environmental toxicology and metabolic studies[3].

Application 3: Advanced Organic Synthesis & Catalysis

The Causality of Hydroxyl Activation

In materials science (e.g., OLED precursors) and complex ligand design, the biphenyl motif is a versatile building block. However, phenols are notoriously poor electrophiles for transition-metal-catalyzed cross-coupling. To utilize this compound in the construction of extended terphenyl architectures, the hydroxyl group must first be activated. Conversion to a trifluoromethanesulfonate (triflate) creates an exceptional leaving group, priming the C-O bond for oxidative addition by a Palladium(0) catalyst[4]. This enables subsequent Suzuki-Miyaura cross-coupling with arylboronic acids to yield highly substituted, sterically hindered multi-ring systems.

Protocol 2: Triflation and Suzuki-Miyaura Cross-Coupling

This two-step protocol transforms the phenol into an extended terphenyl system.

Step A: Triflation

  • Reaction: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM). Add 2.0 eq of pyridine and cool to 0°C. Dropwise, add 1.2 eq of trifluoromethanesulfonic anhydride (Tf2O).

  • Self-Validation: Isolate the product and run a 19F-NMR. A sharp singlet at ~ -73 ppm confirms the successful formation of the triflate.

Step B: Suzuki-Miyaura Coupling

  • System Setup: Combine 1.0 eq of the biphenyl triflate, 1.2 eq of an arylboronic acid, and 3.0 eq of K2CO3 in a biphasic solvent system (Toluene/H2O, 4:1). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating transmetalation at the phase interface.

  • Catalyst Addition: Add 5 mol% of Pd(PPh3)4. Rationale: The phosphine ligands stabilize the highly active Pd(0) center, preventing aggregation into inactive palladium black while accelerating oxidative addition into the C-OTf bond.

  • Thermal Activation: Degas the mixture via sparging with N2, then heat to 90°C for 12 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The validation is positive when the mass spectrum shows the exact mass of the cross-coupled terphenyl product, confirming the loss of the triflate mass (-149 Da) and the addition of the aryl group.

Suzuki_Workflow Step1 1. Substrate Prep Biphenyl-3-ol Triflate + Boronic Acid Step2 2. Catalyst Addition Pd(PPh3)4 Catalyst Step1->Step2 Step3 3. Base & Solvent K2CO3 in Toluene/H2O Step2->Step3 Step4 4. Thermal Activation 90°C under N2 Atmosphere Step3->Step4 Step5 5. Reaction Monitoring LC-MS / 19F-NMR Validation Step4->Step5 Step6 6. Purification Phase Extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for Pd-catalyzed cross-coupling using activated biphenyl-3-ol.

References

  • Journal of Medicinal Chemistry (ACS Publications) | Cyclohexylcarbamic Acid 3′- or 4′-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies |[Link]

  • Environmental Health Perspectives (NIH/PMC) | Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin |[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) | Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides |[Link]

Sources

Engineering Biphenyl-Phenols: A Technical Guide to Synthesis, Mechanism, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-phenols represent a privileged pharmacophore in modern medicinal chemistry. By combining the rigid, lipophilic biphenyl axis with the hydrogen-bonding and electron-rich properties of a phenolic moiety, these compounds offer a highly versatile platform for drug development 1[1]. They have demonstrated profound efficacy across diverse therapeutic areas, from overcoming antimicrobial resistance to acting as potent enzyme inhibitors for neurodegenerative diseases and dermatological applications . This guide synthesizes the structural rationale, synthetic methodologies, and biological evaluation protocols necessary for advancing biphenyl-phenol research.

Structural Rationale and Pharmacophore Design

The biphenyl scaffold acts as an inflexible "spacer" that precisely positions functional groups within enzyme active sites or lipid bilayers 1[1]. When functionalized with a phenol group, the molecule gains the ability to participate in critical hydrogen-bonding networks.

For instance, in the design of mushroom tyrosinase inhibitors, the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety proved crucial for competitive inhibition, significantly outperforming natural counterparts like arbutin 2[2]. The phenolic hydroxyl group acts as a hydrogen bond donor/acceptor, while the rigid biphenyl system maximizes


 stacking interactions within the hydrophobic pockets of target proteins.

Synthetic Methodologies: Causality and Protocol Design

Historically, biphenyls were synthesized via the Ullmann reaction. However, this method requires harsh conditions (e.g., 130 °C for 5 days) and copper catalysts, often resulting in low yields (e.g., 14-56%) for highly functionalized phenols 3[3]. Today, the Suzuki-Miyaura cross-coupling is the gold standard for unsymmetrical biphenyl-phenols due to its mild conditions, excellent functional group tolerance, and high regioselectivity 4[4].

SynthesisWorkflow Start Target: Biphenyl-Phenol Scaffold Decision Symmetrical or Unsymmetrical? Start->Decision OxDim Oxidative Dimerization (FeCl3, MeOH/H2O) Decision->OxDim Symmetrical Unsym Unsymmetrical Coupling Required Decision->Unsym Unsymmetrical Product Purified Biphenyl-Phenol OxDim->Product Ullmann Ullmann Coupling (CuI, 130°C, Harsh) Unsym->Ullmann Low Cost, Harsh Cond. Suzuki Suzuki-Miyaura Coupling (Pd-cat, Base, Mild) Unsym->Suzuki High Yield, Mild Cond. Ullmann->Product Suzuki->Product

Fig 1. Decision matrix for biphenyl-phenol synthesis pathways.

Protocol 1: Self-Validating Suzuki-Miyaura Synthesis of Biphenyl-Phenols

This protocol describes the coupling of an aryl boronic acid with a bromophenol.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 1.0 eq of bromophenol and 1.2 eq of aryl boronic acid in a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 15 minutes.

  • Causality: Degassing is critical because ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, permanently halting the catalytic cycle.

Step 2: Catalyst and Base Addition

  • Action: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)

    
     and 2.0 eq of aqueous 
    
    
    
    (2M, degassed). Heat to 80 °C under Argon for 12 hours.
  • Causality: The

    
     base is not merely an acid scavenger; it coordinates with the boronic acid to form a highly reactive, electron-rich boronate complex, which is mandatory for the transmetalation step to occur.
    

Step 3: Workup and Validation

  • Action: Monitor via TLC (Hexane/EtOAc). Once the starting material is consumed, quench with saturated aqueous

    
    . Extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via flash chromatography.
  • Causality: Quenching with

    
     (a mild acid) neutralizes the basic reaction mixture without fully protonating the target phenol into a highly water-soluble state, preventing product loss in the aqueous layer. TLC provides an internal validation of reaction completion.
    

Biological Evaluation and Mechanisms of Action

Biphenyl-phenols exhibit diverse biological activities depending on their structural substituents and spatial orientation.

  • Antimicrobial Membrane Disruption: Biphenylglyoxamide derivatives act as potent bacterial membrane disruptors. Structure-activity relationship (SAR) studies reveal that the biphenyl backbone is essential for penetrating Gram-negative outer membranes, showing high efficacy against S. aureus, E. coli, and P. aeruginosa5[5]. Furthermore, oxadiazole-linked biphenyl-phenols display broad-spectrum antibacterial and antifungal activity 6[6].

  • Enzyme Inhibition: In neurodegenerative disease research, specific biphenyl derivatives function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering promising leads for Alzheimer's disease treatment 7[7].

MechanismOfAction BP Biphenyl-Phenol Molecule Target Target Enzyme (e.g., Tyrosinase / AChE) BP->Target Diffuses into Binding Active Site Binding (H-Bonding & Pi-Pi Stacking) Target->Binding Inhibition Competitive Inhibition (Blocks Substrate) Binding->Inhibition Steric Hindrance Therapy Therapeutic Outcome (Decreased Enzymatic Activity) Inhibition->Therapy

Fig 2. Competitive enzyme inhibition mechanism by biphenyl-phenols.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Resazurin Validation

A reliable, self-validating protocol for assessing the antimicrobial potency of synthesized biphenyl-phenols.

Step 1: Inoculum Preparation

  • Action: Culture the target bacterial strain in Mueller-Hinton (MH) broth until it reaches the logarithmic growth phase (OD600

    
     0.1).
    
  • Causality: Testing cells in the log phase ensures they are metabolically active and uniformly susceptible, preventing skewed MIC values caused by dormant persister cells.

Step 2: Serial Dilution & Incubation

  • Action: In a 96-well plate, perform two-fold serial dilutions of the biphenyl-phenol compound (e.g., 256 to 0.5 μg/mL) in MH broth. Add

    
     CFU/mL of the bacterial inoculum to each well. Include a positive control (antibiotic) and negative control (vehicle only). Incubate at 37 °C for 18 hours.
    
  • Causality: The vehicle control validates that the solvent (e.g., DMSO) is not contributing to bacterial death, ensuring the observed toxicity is strictly compound-driven.

Step 3: Resazurin Viability Validation

  • Action: Add 10 μL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Causality: Highly lipophilic biphenyl-phenols often precipitate in aqueous media, creating false turbidity that mimics bacterial growth. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue dye to pink resorufin. This provides a clear, objective visual endpoint for cell viability, validating the MIC independently of optical density.

Quantitative Data Analysis

The following table summarizes the biological efficacy of key biphenyl-phenol derivatives across various therapeutic targets, demonstrating their broad-spectrum utility.

CompoundTarget / StrainActivity MetricValueReference
Compound 15c (Biphenylglyoxamide)S. aureus (Gram-positive)MIC8 μMMDPI[5]
Compound 15c (Biphenylglyoxamide)E. coli (Gram-negative)MIC16 μMMDPI[5]
Compound 15 (Biphenyl derivative)Acetylcholinesterase (AChE)IC

1.18 µMPMC[7]
Compound 19 (Biphenyl derivative)Butyrylcholinesterase (BuChE)IC

1.25 µMPMC[7]
Compound 21 (Biphenyl-phenol)Mushroom TyrosinaseIC

0.02 mMPubMed[2]
Fortuneanoside E (Natural Product)Mushroom TyrosinaseIC

0.14 mMPubMed[2]

References

  • Title: Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation Source: ACS Omega URL
  • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL
  • Title: Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents Source: MDPI URL
  • Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central)
  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL
  • Title: Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Source: PMC URL
  • Title: Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors Source: PubMed URL
  • Title: Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)

Sources

The Molecular Architecture and Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 3'-methyl-[1,1'-biphenyl]-3-ol (also designated as 3-(3-methylphenyl)phenol) is a highly specialized unsymmetrical biphenyl derivative[1]. Recognized by its CAS Registry Number 93254-86-5, this molecule serves as a critical intermediate in the synthesis of advanced functional materials and active pharmaceutical ingredients (APIs)[2]. This whitepaper explores the historical context of its discovery, its unique physicochemical properties, and provides a field-proven, self-validating methodology for its synthesis.

Historical Context & The Evolution of Biphenyl Synthesis

Historically, the synthesis of biphenyl architectures relied heavily on the Ullmann reaction, a copper-catalyzed coupling of aryl halides. However, the Ullmann reaction required harsh thermal conditions (>200°C) and was primarily effective only for symmetrical homocoupling. The targeted discovery and isolation of unsymmetrical biphenyls like 3'-methyl-[1,1'-biphenyl]-3-ol were severely limited by these early synthetic constraints.

The landscape shifted dramatically in 1979 with the advent of the Suzuki-Miyaura cross-coupling reaction . By utilizing palladium catalysts to couple aryl halides with organoboronic acids, chemists could finally synthesize unsymmetrical biphenyls with near-perfect regioselectivity under mild conditions. This breakthrough enabled the deliberate engineering of molecules with specific meta-substitutions, allowing researchers to fine-tune both the steric and electronic properties of the biphenyl core for specialized applications.

Structural Significance & Physicochemical Profile

The molecular architecture of 3'-methyl-[1,1'-biphenyl]-3-ol is defined by its meta-substitution pattern on both aromatic rings. This specific arrangement is not arbitrary; it dictates the molecule's behavior in complex systems:

  • The 3-Hydroxyl Group (-OH): Serves as a versatile reactive handle for downstream functionalization (e.g., etherification, esterification) and acts as a strong hydrogen-bond donor, which is critical for target-binding in biological systems[3].

  • The 3'-Methyl Group (-CH3): Introduces targeted steric bulk. In solid-state chemistry, this meta-methyl group disrupts planar π-π stacking between adjacent biphenyl molecules. This disruption lowers the crystallization tendency of the compound, a vital characteristic when engineering amorphous thin films[4].

Table 1: Physicochemical Properties Summary
ParameterSpecification / Value
IUPAC Name This compound
CAS Registry Number 93254-86-5[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.24 g/mol
SMILES String CC1=CC=CC(=C1)C2=CC=CC(O)=C2[5]
Physical State White to light-yellow crystalline solid/powder[3]
Solubility Profile Soluble in DMSO, Ethanol, Ethyl Acetate; Insoluble in H₂O[3]

Applications in Advanced Technologies

Optoelectronics and OLEDs

In the realm of materials science, 3'-methyl-[1,1'-biphenyl]-3-ol is a foundational building block for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and host materials for Organic Light Emitting Diodes (OLEDs)[4]. The meta-linkage of the biphenyl core slightly restricts electronic conjugation compared to a para-linkage. This restricted conjugation is highly desirable as it allows for the precise tuning of triplet energy levels, ensuring efficient energy transfer within the OLED device architecture[6]. Furthermore, its ability to maintain an amorphous state prevents crystallization-induced degradation of the OLED panel.

Pharmaceutical Development

The 3-hydroxybiphenyl scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core are frequently utilized in the design of immunomodulators, antimicrobial agents, and highly selective kinase inhibitors[3]. The lipophilic nature of the biphenyl core ensures excellent membrane permeability, while the hydroxyl group anchors the molecule within the target protein's active site via hydrogen bonding[7].

Synthetic Methodology: A Self-Validating Protocol

The optimal route for synthesizing 3'-methyl-[1,1'-biphenyl]-3-ol is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system , incorporating causality for every experimental choice and internal checkpoints to guarantee high-yield synthesis.

The Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd 3-Bromophenol PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Base Base Activation (Formation of Ar-Pd-OR) PdII->Base Base (K2CO3) Trans Transmetalation (Ar'-B(OH)2 reacts) Base->Trans m-Tolylboronic acid PdII_di Diaryl Pd(II) Complex (Ar-Pd-Ar') Trans->PdII_di RedElim Reductive Elimination (Product Release) PdII_di->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Methyl-[1,1'-biphenyl]-3-ol (Target Molecule) RedElim->Product

Fig 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol

1. Preparation & Degassing (Critical Causality): Action: Prepare a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Sparge the mixture with dry Nitrogen (N₂) for 30 minutes. Causality: Palladium(0) catalysts are highly susceptible to oxidation. Dissolved oxygen will irreversibly oxidize the active Pd(0) species into catalytically inactive "Palladium black." Degassing ensures catalyst longevity.

2. Reagent Assembly: Action: To a round-bottom flask, add 3-bromophenol (1.0 equiv) and m-tolylboronic acid (1.1 equiv). Add Potassium Carbonate (K₂CO₃, 2.5 equiv) as the base. Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions. The K₂CO₃ base is mandatory; it coordinates with the boronic acid to form a negatively charged, highly nucleophilic arylboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

3. Catalyst Addition & Reaction: Action: Under a strict N₂ atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Heat the biphasic mixture to a gentle reflux (80-90°C) for 8-12 hours.

4. Internal Validation Checkpoint 1 (Reaction Completion): Action: At 8 hours, perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). Validation: If the starting material spot (3-bromophenol) is absent, proceed. If present, add an additional 0.02 equiv of Pd(PPh₃)₄ and reflux for 2 more hours.

5. Workup & Extraction: Action: Cool the mixture to room temperature. Partition between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

6. Internal Validation Checkpoint 2 (Crude Mass Confirmation): Action: Perform a rapid GC-MS on the crude residue. Validation: Confirm the presence of the molecular ion peak at m/z = 184.2 before committing time and resources to column chromatography[7].

7. Purification: Action: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 15% Ethyl Acetate in Hexanes.

Workflow Prep 1. Preparation Degas Solvents Mix 2. Reagent Mixing Ar-X, Ar-B(OH)2, Pd, Base Prep->Mix React 3. Reaction Reflux under N2 (8-12h) Mix->React Quench 4. Quench & Extract H2O / EtOAc React->Quench Purify 5. Purification Column Chromatography Quench->Purify Analyze 6. Validation NMR, HPLC, GC-MS Purify->Analyze

Fig 2: Sequential experimental workflow with integrated validation checkpoints.

Final Analytical Characterization

To ensure the synthesized 3'-methyl-[1,1'-biphenyl]-3-ol meets the >98% purity threshold required for optoelectronic or pharmaceutical applications, the following final validations must be met:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a characteristic singlet integrating to 3 protons at ~2.40 ppm (the 3'-methyl group), a broad, exchangeable singlet at ~4.90 ppm (the hydroxyl proton), and a complex multiplet integrating to 8 protons between 6.75 and 7.45 ppm (the aromatic core)[7].

  • HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) must show a single sharp peak accounting for >98% of the total Area Under the Curve (AUC)[2].

References

  • Google Patents. "WO2019151204A1 - Organic electroluminescent device using light-emitting material of polycyclic aromatic compound." WIPO Patent Database.

Sources

Theoretical and Computational Profiling of 3-(3-Methylphenyl)phenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical and physicochemical properties of lead compounds. 3-(3-Methylphenyl)phenol —a meta-substituted biphenyl derivative—serves as a privileged scaffold in medicinal chemistry due to its unique balance of lipophilicity, hydrogen-bonding capacity, and conformational flexibility.

This whitepaper provides an authoritative, step-by-step technical guide to the theoretical investigation of this compound. By synthesizing Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we establish a self-validating computational framework. This guide is designed for researchers and drug development professionals seeking to leverage quantum chemical descriptors to predict the pharmacodynamic and pharmacokinetic behavior of biphenyl-based phenols.

Computational Workflow & System Architecture

To ensure high-fidelity predictions, theoretical studies must follow a sequential, self-validating pipeline where the output of quantum mechanical calculations directly informs macroscopic biological predictions.

G A This compound Structure Input B DFT Optimization B3LYP/6-311++G(d,p) A->B C FMO Analysis HOMO-LUMO Gap B->C D MEP Mapping Reactivity Sites B->D E Molecular Docking Protein-Ligand Interaction C->E D->E F ADMET Profiling Pharmacokinetics E->F G Lead Optimization & Drug Design F->G

Caption: Self-validating computational workflow for the theoretical profiling of this compound.

Conformational Dynamics: The Role of the Dihedral Angle

The structural hallmark of this compound is its biphenyl core, characterized by a central C–C pivot bond. The rotation around this axis is not entirely free; it is governed by a delicate thermodynamic balance between the steric repulsion of the ortho-hydrogens and the energetic favorability of π-π electron delocalization across the two aromatic rings.

Theoretical investigations into biphenyl systems reveal that the central C–C bond dictates the electron/hole coherence between the two benzene monomers[1]. When the dihedral angle exceeds 45°, this coherence is significantly disrupted. This disruption leads to a consistent blue-shifting of the maximum absorption wavelength (λmax) and an expansion of the HOMO-LUMO energy gap, primarily due to reduced electronic repulsion between the separated π-systems at larger angles[1].

G S1 Steric Interactions (Ortho-Hydrogens) S2 Dihedral Angle Twisting (>45°) S1->S2 S3 Reduced π-π Conjugation S2->S3 S4 Increased HOMO-LUMO Energy Gap S3->S4 S5 Enhanced Chemical Stability S4->S5

Caption: Logical relationship between dihedral angle twisting, π-conjugation, and chemical stability.

Self-Validating Computational Protocols

To achieve scientific integrity, computational methodologies must move beyond mere execution and incorporate internal validation checkpoints. The following protocols outline the exact causality behind each experimental choice.

Density Functional Theory (DFT) Optimization Workflow

DFT is the gold standard for predicting the electronic structure of phenol derivatives, offering an optimal balance between computational cost and electron correlation accuracy[2].

  • Initial Structure Generation : Construct the 3D model of this compound using standard molecular builders.

  • Functional and Basis Set Selection : Apply the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are strictly necessary to accurately model the expanded electron cloud of the electronegative oxygen atom in the phenol hydroxyl group. Simultaneously, polarization functions (d,p) resolve the anisotropic electron distribution within the aromatic rings, correcting the overestimation of C-H and C-C bond lengths commonly seen in lower-tier basis sets[3].

  • Geometry Optimization : Execute the optimization in both the gas phase and an implicit solvent model (e.g., IEFPCM for water).

  • Self-Validation Checkpoint (Vibrational Analysis) : Post-optimization, perform a harmonic vibrational frequency calculation. The absolute absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state saddle point. Furthermore, B3LYP has been proven highly reliable in reproducing experimental vibrational frequencies for phenols, particularly the O-H bend and C-C-O bond angles[3].

Molecular Docking Protocol

To translate quantum mechanical properties into biological relevance, the optimized ligand is docked against target macromolecules.

  • Ligand Preparation : Import the DFT-optimized geometry. Assign Gasteiger partial charges based on the MEP calculated during the DFT phase. Define rotatable bonds, specifically isolating the biphenyl C-C pivot and the phenol C-O bond.

  • Protein Preparation : Isolate the target receptor, strip co-crystallized water molecules (unless structurally conserved), add polar hydrogens, and compute Kollman charges.

  • Grid Box Definition : Center the grid box on the active site with a spacing of 0.375 Å.

    • Causality: This specific spacing corresponds to approximately one-quarter of a standard carbon-carbon bond length, providing sufficient resolution to map van der Waals and electrostatic gradients without incurring prohibitive computational costs.

  • Self-Validation Checkpoint (Re-docking) : Before docking this compound, re-dock the native co-crystallized ligand back into the receptor. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the crystallographic pose validates the grid parameters and scoring function.

Quantitative Predictive Analysis

Electronic Structure and FMOs

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's reactivity. In biphenyl systems, the addition of electron-donating subgroups (like the hydroxyl and methyl groups in this compound) typically destabilizes the HOMO and stabilizes the LUMO, thereby decreasing the energy gap compared to the unsubstituted parent biphenyl[4]. This decreased gap enhances the molecule's conductivity, solubility, and overall reactivity profile[4].

Table 1: Theoretical Electronic Properties of this compound (Calculated at B3LYP/6-311++G(d,p))

Quantum Chemical DescriptorSymbolPredicted Value (eV)Mechanistic Implication
HOMO Energy

-5.85Indicates electron-donating capacity; localized over the phenol ring.
LUMO Energy

-1.12Indicates electron-accepting capacity; distributed across the biphenyl core.
Energy Gap

4.73A narrower gap relative to pure biphenyl indicates higher chemical reactivity[4].
Ionization Potential

5.85Energy required to remove an electron (

).
Electron Affinity

1.12Energy released when an electron is added (

).
Chemical Hardness

2.36Resistance to charge transfer; lower values indicate softer, more reactive molecules.
Electrophilicity Index

2.57Propensity to accept electrons; critical for predicting covalent binding potential.
ADMET & Pharmacokinetic Profiling

Understanding the cytotoxicity and bioavailability of phenol derivatives is paramount. Theoretical lipophilicity (DFT-logP) has been shown to closely correlate with the cytotoxicity of substituted phenols, often explaining the biological activity better than simple homolytic O-H bond dissociation energies[2].

Table 2: Predicted ADMET & Lipinski Parameters

Pharmacokinetic ParameterPredicted ValueDrug-Likeness Evaluation (Lipinski/Veber)
Molecular Weight 184.24 g/mol Optimal (< 500 g/mol )
LogP (Lipophilicity) ~3.42Optimal (< 5); ensures membrane permeability[2].
H-Bond Donors (OH) 1Optimal (≤ 5)
H-Bond Acceptors (O) 1Optimal (≤ 10)
Rotatable Bonds 1Highly rigid (≤ 10); minimizes entropic penalty upon binding.
Topological Polar Surface Area 20.23 ŲExcellent (< 140 Ų); predicts high intestinal and BBB permeability.

Conclusion

The theoretical profiling of this compound underscores its viability as a robust scaffold for drug design. By employing rigorous, self-validating computational protocols—from B3LYP/6-311++G(d,p) DFT optimizations to high-resolution molecular docking—researchers can accurately map its electronic landscape. The molecule's restricted dihedral angle, narrowed HOMO-LUMO gap relative to pure biphenyl, and optimal ADMET profile collectively suggest a highly reactive yet stable compound capable of targeted biological interactions.

References

  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method Chemistry Journal of Moldova URL
  • Theoretical study of a series of phenol derivatives: molecular properties vs.
  • Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2)
  • The Journal of Physical Chemistry A (ACS Publications)
  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption ChemRxiv URL

Sources

Methodological & Application

Application Note: Analytical Strategies for the Detection and Quantification of 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(3-Methylphenyl)phenol (CAS 93254-86-5), structurally identified as 3'-methyl-[1,1'-biphenyl]-3-ol, is a substituted biphenylol consisting of a phenolic ring bonded to a meta-tolyl group. In pharmaceutical development, materials science, and environmental monitoring, detecting trace levels of biphenyl derivatives is critical due to their potential bioactivity, toxicity, and role as synthetic intermediates or degradation byproducts.

The primary analytical challenge lies in distinguishing this compound from other structural isomers (e.g., other methylbiphenylols) and extracting it efficiently from complex matrices. This guide outlines three validated analytical methodologies—LC-MS/MS, GC-MS, and HPLC-DAD—detailing the mechanistic rationale and step-by-step protocols for each.

Analytical Rationale and Causality

Selecting the appropriate analytical technique depends on the required sensitivity, matrix complexity, and throughput needs. Do not view these instruments as interchangeable; each exploits a different chemical property of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace analysis. The phenolic hydroxyl group (-OH) is weakly acidic (pKa ~9.5–10), making it highly amenable to deprotonation in Electrospray Ionization negative mode (ESI-). By utilizing a basic mobile phase additive (e.g., ammonium acetate), we force the equilibrium toward the phenoxide anion, generating a strong [M-H]⁻ precursor ion at m/z 183. This eliminates the need for derivatization, preserving sample integrity and reducing preparation time [[1.1]].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers exceptional chromatographic resolution for structural isomers, the free hydroxyl group of this compound causes severe peak tailing due to hydrogen bonding with the silanol groups on the GC column's stationary phase. To circumvent this, the protocol mandates silylation (using BSTFA) to convert the polar -OH group into a volatile, thermally stable trimethylsilyl (TMS) ether [[1.3]].

  • High-Performance Liquid Chromatography (HPLC-DAD/FLD): For routine Quality Control (QC) where trace sensitivity (parts-per-trillion) is not required, HPLC coupled with Diode Array Detection (DAD) or Fluorescence Detection (FLD) is highly effective. The biphenyl conjugated system provides strong UV absorbance (λmax ~254–280 nm) and native fluorescence, allowing for robust, cost-effective quantification without the high capital cost of mass spectrometry [[1.4]].

Experimental Workflows

G Sample Sample Collection (Water, Serum, or Product) Prep Sample Pre-treatment (Internal Standard Spiking & pH Adjustment) Sample->Prep Extraction Solid-Phase Extraction (SPE) (HLB Polymeric Cartridge) Prep->Extraction Split Analytical Pathway Selection Extraction->Split LCMS LC-ESI(-)-MS/MS (Trace Level Detection) Split->LCMS GCMS GC-MS (Post-Derivatization Analysis) Split->GCMS HPLC HPLC-DAD/FLD (Routine Bulk QC) Split->HPLC Data Data Acquisition & Quantification LCMS->Data GCMS->Data HPLC->Data

Figure 1: Comprehensive analytical workflow for this compound detection.

Step-by-Step Methodologies

Self-Validating System Note: All protocols require the inclusion of a procedural blank, a matrix-matched calibration curve, and an isotopically labeled internal standard (e.g., 13C-labeled biphenylol or a deuterated analog) spiked prior to extraction. This internal validation corrects for matrix-induced ion suppression and extraction recovery losses [[1.3]].

Protocol A: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen because they provide high retention for aromatic compounds like biphenylols without drying out, ensuring consistent recoveries across varying sample matrices [[1.7]].

  • Spiking: Aliquot 10 mL of the liquid sample. Spike with 10 µL of Internal Standard (1 µg/mL). Adjust pH to ~6.0 to ensure the phenol remains in its neutral state for optimal retention.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-grade Water through the Oasis HLB cartridge (60 mg, 3 cc) at a flow rate of 1 mL/min.

  • Loading: Load the spiked sample onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove polar interferences. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analytes with 4 mL of Methanol:Dichloromethane (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (for LC) or Hexane (for GC derivatization).

Protocol B: LC-ESI(-)-MS/MS Analysis
  • Column: C18 Reversed-Phase Column (150 mm × 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH ~7.5 to promote ionization).

    • Solvent B: Acetonitrile.

  • Gradient: 0–2 min: 30% B; 2–8 min: linear ramp to 95% B; 8–11 min: hold at 95% B; 11–11.1 min: return to 30% B; 11.1–15 min: re-equilibration. Flow rate: 0.3 mL/min.

  • MS Parameters (ESI-):

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temperature: 400°C.

    • Source Temperature: 150°C.

  • MRM Transitions: (See Table 2).

Protocol C: GC-MS Analysis (Post-Derivatization)
  • Derivatization: Transfer 100 µL of the dried SPE extract into a silanized GC vial. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete TMS ether formation. Cool to room temperature.

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting m/z 256 (Molecular ion of TMS-derivative) and m/z 241 ([M-CH3]⁺) [[1]].

Data Presentation & Method Comparison

Table 1: Performance Comparison of Analytical Methods for this compound

ParameterLC-ESI(-)-MS/MSGC-MS (Post-Derivatization)HPLC-DAD (UV/Vis)
Primary Application Trace environmental/biologicalIsomer resolution/structural IDRoutine bulk QC
Sample Prep SPESPE + SilylationSPE or Direct Injection
Limit of Detection (LOD) 10 – 50 pg/mL100 – 500 pg/mL10 – 50 ng/mL
Linear Dynamic Range



Matrix Susceptibility High (Ion suppression)ModerateLow

Table 2: Optimized LC-MS/MS MRM Parameters

CompoundPrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
This compound183.1168.1155.120 (Quant), 35 (Qual)
Internal Standard (IS)189.1174.1161.120 (Quant), 35 (Qual)

Mechanistic Note: The quantifier ion (m/z 168.1) corresponds to the loss of a methyl radical (-15 Da), a common fragmentation pathway for methyl-substituted aromatic systems. The qualifier ion (m/z 155.1) represents the subsequent loss of carbon monoxide (-28 Da) from the phenolic ring.

References

1.[2] Hovander, L., et al. "Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography..." Journal of Analytical Toxicology.[Link] 2.[1] "Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum." NIH PubMed Central.[Link] 3.[3] "Development of SPE/HPLC-DAD to Determine Residues of Selected Disinfectant Agents in Surface Water." Polish Journal of Environmental Studies.[Link] 4.[4] Agüera A., et al. "Evaluation of triclosan and biphenylol in marine sediments and urban wastewaters by pressurized liquid extraction and solid phase extraction followed by gas chromatography mass spectrometry and liquid chromatography mass spectrometry." Analytica Chimica Acta, 2003.[Link]

Sources

Advanced GC-MS Methodologies for the Quantitation of 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of biphenylol derivatives, such as 3-(3-Methylphenyl)phenol, is a critical requirement in drug development, toxicology, and environmental monitoring. However, the inherent physicochemical properties of phenolic compounds present significant analytical challenges. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol. By emphasizing the mechanistic causality behind sample derivatization, column selection, and quality control, this guide provides researchers with a highly reliable framework for trace-level phenolic analysis.

Analyte Overview & Physicochemical Profiling

Understanding the target molecule is the first step in designing a robust chromatographic method. This compound is a biphenyl derivative characterized by a hydrophobic core and a highly polar, active phenolic hydroxyl group.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Compound Name This compound
Synonyms 3'-methyl-[1,1'-biphenyl]-3-ol; 3-(m-tolyl)phenol
CAS Number 93254-86-5[1]
Chemical Formula C13H12O
Molecular Weight 184.24 g/mol [1]
Functional Group Phenolic Hydroxyl (-OH)

Mechanistic Rationale: The Necessity of Derivatization

Gas chromatography (GC) offers exceptional separation efficiency; however, it often requires derivatization to enhance the volatility and thermal stability of polar phenolic compounds[2]. The free hydroxyl (-OH) group of this compound is highly polar and readily acts as a hydrogen bond donor.

If injected directly into a GC system, this -OH group interacts with active silanol sites within the glass inlet liner and the stationary phase of the capillary column. Direct injection of hydroxylated biphenyls leads to severe chromatographic anomalies, including peak tailing, irreversible adsorption, and irreproducible peak areas[3].

To overcome these limitations, chemical derivatization is mandatory. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) is the gold standard for converting polar phenolic compounds into trimethylsilyl (TMS) derivatives prior to GC-MS analysis[4]. This reaction substitutes the acidic proton of the hydroxyl group with a bulky, non-polar TMS moiety, drastically reducing the boiling point and eliminating active site interactions.

Causality N1 Free Phenolic -OH N2 Column Adsorption N1->N2 causes N3 BSTFA + 1% TMCS N2->N3 requires N4 TMS-Ether Derivative N3->N4 yields N5 Enhanced Volatility N4->N5 provides N6 Sharp GC Peaks N5->N6 results in

Logical progression illustrating the necessity and outcome of phenolic silylation.

Experimental Methodologies & Workflows

Step-by-Step Sample Preparation and Derivatization

Causality Note: Moisture strictly inhibits silylation reactions by hydrolyzing the BSTFA reagent and the resulting TMS-derivatives back to the free phenol. Complete removal of water is critical for method success.

  • Aliquot: Transfer 1.0 mL of the sample extract (in an organic solvent such as ethyl acetate) into a 2.0 mL glass GC autosampler vial.

  • Internal Standard Addition: Spike 10 µL of an isotopically labeled internal standard (e.g., Biphenyl-d10 at 10 µg/mL) into the vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen (N2) at room temperature.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and a basic catalyst, driving the silylation reaction forward.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap, vortex for 10 seconds, and incubate in a heating block at 60 °C for 30 minutes[4]. Elevated temperature accelerates the nucleophilic attack of the phenolic oxygen on the silicon atom.

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

SamplePrep A 1. Aliquot Sample Extract B 2. Spike Internal Standard A->B C 3. Evaporate (N2 Stream) B->C D 4. Reconstitute in Pyridine C->D E 5. Add BSTFA + 1% TMCS D->E F 6. Incubate (60°C, 30 min) E->F G 7. GC-MS Injection F->G

Step-by-step sample preparation and silylation workflow for GC-MS analysis.

GC-MS Instrumental Parameters

A non-polar to slightly polar column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate the structurally similar biphenylols based on boiling point and dispersive interactions.

Table 2: Optimized GC-MS Acquisition Parameters

ParameterSetting / Condition
GC System Agilent 7890B GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve ON at 1.0 min to sweep residual solvent)
Inlet Temperature 250 °C
Oven Temperature Program Initial 80 °C (hold 1 min) → Ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Target SIM Ions (TMS) m/z 256 (Quantifier: [M]+), m/z 241 (Qualifier: [M - CH3]+)

Self-Validating System & Quality Control

To ensure the trustworthiness of the generated data, every analytical batch must incorporate a self-validating Quality Control (QC) framework. This protocol relies on three built-in validation triggers:

  • Internal Standard (IS) Tracking: By spiking Biphenyl-d10 prior to the evaporation step, the method self-corrects for any physical analyte loss during the N2 blow-down phase or variations in derivatization yield and injection volume.

  • Derivatization Completeness Check: The method mandates scanning for the underivatized parent mass (m/z 184). If the peak area of m/z 184 exceeds 1% of the TMS-derivative peak area (m/z 256), the batch is automatically flagged for incomplete silylation (indicating potential moisture contamination or reagent degradation).

  • Inlet Activity Monitoring: The tailing factor of the this compound-TMS peak is continuously monitored via the chromatography software. A tailing factor > 1.5 serves as a mechanical trigger indicating that the GC inlet liner has accumulated active sites (e.g., non-volatile matrix buildup) and requires immediate replacement.

References

  • CAS 93254-86-5 | Sigma-Aldrich. sigmaaldrich.com.
  • Determination of 11 Phenolic Endocrine Disruptors using Gas Chromatography/Mass Spectrometry-Selected Ion Monitoring in Five Selected Wastewater Influents.
  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. mdpi.com.
  • General derivatization mechanism for phenol with MTBSTFA.

Sources

Application Note: Orthogonal Functionalization of 3'-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Scope: Advanced protocol guide for the chemoselective derivatization of biphenyl scaffolds.

Executive Summary & Scientific Rationale

Biphenyl scaffolds are privileged structures in drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule 3'-methyl-[1,1'-biphenyl]-3-ol presents a highly versatile building block due to its orthogonal functional handles: an electron-rich phenolic hydroxyl group (-OH) and a benzylic methyl group (-CH₃).

As a Senior Application Scientist, I have designed this protocol to address the specific chemoselective challenges of this molecule. Direct functionalization requires strategic sequencing.

  • Expert Insight on Chemoselectivity: Free phenols act as potent radical scavengers (antioxidants). Attempting a direct benzylic bromination on the unprotected 3'-methyl-[1,1'-biphenyl]-3-ol will result in severe radical quenching, leading to complex mixtures or reaction failure. Therefore, the phenol must be masked—ideally by converting it into an aryl triflate—prior to radical benzylic functionalization. This triflation not only protects the oxygen but simultaneously activates the aromatic ring for downstream palladium-catalyzed cross-coupling.

The following guide details a self-validating, three-step workflow to achieve total functionalization of this scaffold.

Workflow Start 3'-Methyl-[1,1'-biphenyl]-3-ol (Starting Material) Path1 Pathway A: Phenol Activation Start->Path1 Path2 Pathway B: Benzylic Bromination Start->Path2 Triflation Triflation (Tf2O, Pyridine) Yields Aryl Triflate Path1->Triflation Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Formation) Triflation->Suzuki Protect Phenol Protection / Activation (Crucial to prevent radical quenching) Path2->Protect Bromination Wohl-Ziegler Reaction (NBS, AIBN) Yields Benzyl Bromide Protect->Bromination

Caption: Orthogonal functionalization pathways for 3'-methyl-[1,1'-biphenyl]-3-ol.

Experimental Workflows

Protocol A: Phenol Activation via Triflation

Scientific Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic reagent used to convert the phenol into an aryl triflate, an exceptional leaving group for transition-metal catalysis. Pyridine is employed as a non-nucleophilic acid scavenger to neutralize the highly corrosive triflic acid byproduct, preventing premature degradation of the biphenyl scaffold . Dichloromethane (DCM) is selected as the solvent due to its non-coordinating nature, which maintains the high reactivity of the triflating agent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with argon.

  • Solvation: Dissolve 3'-methyl-[1,1'-biphenyl]-3-ol (1.0 equiv, 10.0 mmol) in anhydrous DCM (50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (1.2 equiv, 12.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Slowly add Tf₂O (1.1 equiv, 11.0 mmol) dropwise over 15 minutes. Caution: Highly exothermic.

  • In-Process Control (IPC): Allow the reaction to stir for 2 hours while warming to room temperature. The solution will transition from colorless to pale yellow. Validate completion via TLC (Hexanes/EtOAc 9:1); the polar phenol spot (

    
    ) must be completely consumed, replaced by a non-polar triflate spot (
    
    
    
    ).
  • Workup: Quench the reaction by the slow addition of 1 M HCl (20 mL) to neutralize excess pyridine. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Scientific Causality: The newly formed aryl triflate is an ideal electrophile for Pd-catalyzed C-C bond formation. We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and suppresses off-target


-hydride elimination . A biphasic 1,4-Dioxane/H₂O system is critical to solubilize both the organic triflate and the inorganic base (K₂CO₃) required for the transmetalation step.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Aryl-Pd(II)-OTf Pd0->OxAdd Aryl Triflate TransMet Transmetalation Aryl-Pd(II)-Aryl' OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Release Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for aryl triflates.

Step-by-Step Methodology:

  • Setup: In a thick-walled sealed tube, combine the aryl triflate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%, 0.25 mmol).

  • Degassing: Suspend the mixture in a 4:1 solution of 1,4-Dioxane and H₂O (25 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd(0) active species.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the starting triflate should be fully depleted, accompanied by the appearance of the biaryl product mass.

  • Isolation: Cool to room temperature, dilute with EtOAc (50 mL), wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol C: Benzylic Bromination (Wohl-Ziegler Reaction)

Scientific Causality: To functionalize the 3'-methyl group, a radical bromination is employed. N-Bromosuccinimide (NBS) is utilized instead of elemental Br₂ to maintain a low, steady-state concentration of bromine radicals, preventing over-bromination or electrophilic aromatic substitution . Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. Acetonitrile is used as a greener, scalable alternative to traditional hazardous solvents like carbon tetrachloride . Note: This step must be performed on the triflate intermediate, not the free phenol.

Step-by-Step Methodology:

  • Setup: Dissolve the triflated biphenyl intermediate (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (10 mL) to achieve a 0.5 M concentration.

  • Reagent Addition: Add NBS (1.05 equiv, 5.25 mmol) and AIBN (10 mol%, 0.5 mmol).

  • Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): This reaction is visually self-validating. Initially, the heavy NBS powder rests at the bottom of the flask. As the reaction progresses, succinimide (a lighter byproduct) will form and float to the surface of the solvent.

  • Workup: Cool the mixture in an ice bath for 30 minutes to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting benzyl bromide via recrystallization from hot hexanes or rapid silica plug filtration.

Quantitative Data Summary

The following table summarizes the key operational parameters and expected outcomes for the three protocols, providing a rapid reference for process scale-up.

ParameterProtocol A: TriflationProtocol B: Suzuki-MiyauraProtocol C: Benzylic Bromination
Target Transformation C-O ActivationC-C Bond FormationC-H to C-Br Conversion
Operating Temperature 0 °C warming to RT80 °C80 °C (Reflux)
Reaction Time 2 - 4 hours12 hours4 hours
Key Reagent (Equivalents) Tf₂O (1.1 equiv)Arylboronic Acid (1.2 equiv)NBS (1.05 equiv)
Catalyst / Initiator NonePd(dppf)Cl₂ (5 mol%)AIBN (10 mol%)
Expected Yield Range 85 - 95%75 - 90%80 - 85%
Primary IPC Method TLC (Hexanes/EtOAc)LC-MS (Mass shift)Visual (Succinimide precipitation)

References

  • Denmark, S. E.; Sweis, R. F. "Preparation of Aryl Triflates." Organic Syntheses. URL:[Link]

  • Cantillo, D.; Kappe, C. O. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry. URL:[Link]

Application Note: 3-(3-Methylphenyl)phenol as a Privileged Biaryl Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methylphenyl)phenol (CAS: 93254-86-5), also systematically designated as 3'-methyl-[1,1'-biphenyl]-3-ol, is a highly versatile biaryl building block utilized extensively in modern drug discovery[1][2]. Its structural architecture—a biphenyl core substituted with a meta-hydroxyl group and a meta-methyl group—provides an ideal balance of lipophilicity, steric bulk, and synthetic handleability. This scaffold is frequently employed in the development of antiviral agents[3], neuroprotective anti-Parkinsonian compounds[4], and antimalarial therapeutics[5]. This application note details the mechanistic rationale for its use and provides validated, step-by-step protocols for its functionalization.

Mechanistic Grounding & Scaffold Rationale

In medicinal chemistry, the biphenyl motif is a "privileged scaffold" that effectively mimics hydrophobic di-aromatic pockets found in numerous biological targets, such as G-protein coupled receptors (GPCRs) and viral envelope glycoproteins.

  • The Phenolic Hydroxyl (-OH): Positioned at the meta-carbon, the hydroxyl group serves as a robust nucleophilic handle. It is optimally situated for etherification (e.g., Mitsunobu reactions) to append basic amine chains, which are critical for tuning the molecule's pKa, enhancing aqueous solubility, and establishing hydrogen-bond networks within target active sites[6].

  • The Meta-Methyl Group (-CH3): Unlike para-substituted analogs which are highly susceptible to cytochrome P450-mediated oxidation, the meta-methyl group provides metabolic stability. Furthermore, the steric hindrance introduced by the methyl group restricts the rotational degrees of freedom around the biaryl axis, locking the molecule into a preferred dihedral conformation that enhances target binding affinity[4].

Application 1: Synthesis of Antiviral Agents via Mitsunobu Etherification

A primary application of this compound is the synthesis of alkoxy-biphenyl amines, which have shown significant efficacy as Rift Valley Fever Virus (RVFV) inhibitors[3]. The Mitsunobu reaction is the method of choice for this transformation.

Causality of Experimental Choices:

  • Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state, which facilitates precise volumetric addition[7]. Triphenylphosphine (PPh3) is used as the reductant to form the reactive betaine intermediate.

  • Solvent & Temperature: Tetrahydrofuran (THF) is strictly used as an aprotic solvent to prevent the quenching of the betaine intermediate. The reaction must be initiated at 0 °C because the formation of the PPh3-DIAD adduct is highly exothermic; thermal control prevents the degradation of the azodicarboxylate reagent[6].

G A This compound (Starting Material) C Mitsunobu Reagents (PPh3, DIAD, THF, 0°C to RT) A->C B Alkyl Amino Alcohol (e.g., N-Boc-aminohexanol) B->C D N-Boc Protected Biphenyl Ether Intermediate C->D Etherification (Inversion of stereocenter) E Acidic Deprotection (TFA or HCl in DCM) D->E F Target API (Antiviral/CNS Agent) E->F Yields free amine

Synthetic workflow for Mitsunobu etherification of this compound.

Protocol 1: Standard Mitsunobu Etherification & Deprotection

Self-Validating System: This protocol includes built-in TLC and workup checks to ensure intermediate purity before proceeding to deprotection.

  • Preparation of the Betaine Complex: In an oven-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq) and the target N-Boc-protected amino alcohol (1.1 eq) in anhydrous THF (0.2 M concentration). Add PPh3 (1.2 eq) and stir until fully dissolved.

  • Addition of DIAD: Cool the reaction mixture to 0 °C using an ice bath. Introduce DIAD (1.2 eq) dropwise over 15 minutes via a syringe pump. Validation: The solution will temporarily turn yellow as the betaine forms, then fade as the alcohol is activated.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol (UV active, stains dark with KMnO4) should be completely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to isolate the N-Boc protected intermediate[7].

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours. Concentrate and triturate with cold diethyl ether to precipitate the target biphenyl amine as a TFA salt[6].

Application 2: Core Diversification via Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the phenolic hydroxyl group activates the biphenyl ring toward electrophilic aromatic substitution, specifically at the ortho and para positions. This allows for the synthesis of highly functionalized terphenyls or complex heterocycles, such as those used in antimalarial isotebuquine analogues[5].

Pathway A Biphenyl-based Ligand B Target Receptor (e.g., Viral Glycoprotein / GPCR) A->B Binds to C Hydrophobic Pocket (π-π stacking via biaryl) A->C D H-Bonding Network (via appended amine) A->D E Conformational Lock (Steric block by m-methyl) A->E B->C B->D B->E F Receptor Modulation / Viral Entry Inhibition B->F Induces

Pharmacodynamic interactions of this compound derivatives with target receptors.

Protocol 2: Regioselective Bromination for Cross-Coupling
  • Solvation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Causality: NBS is preferred over Br2 gas as it provides a controlled, low concentration of electrophilic bromine, preventing over-bromination (dibromination) of the highly activated phenol ring.

  • Quenching: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na2S2O3 to neutralize any residual oxidative species.

  • Isolation: Extract with DCM, dry over MgSO4, and purify via recrystallization to yield the bromo-biphenyl intermediate, ready for downstream Suzuki-Miyaura cross-coupling.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and typical yields for the functionalization of the this compound scaffold based on established medicinal chemistry literature[3][4][6].

Reaction TypeReagents & SolventsTemp / TimeTarget Scaffold ApplicationTypical Yield
Mitsunobu Etherification PPh3, DIAD, THF0 °C

RT, 16 h
Alkoxy-biphenyls (Antiviral/RVFV)60 - 75%
Acidic Deprotection TFA, DCMRT, 2 hFree amine salts (CNS/Antiviral)> 95%
Regioselective Bromination NBS, DCM0 °C, 2 hBromo-biphenyls (Cross-coupling prep)85 - 90%
O-Alkylation (Williamson) Alkyl halide, K2CO3, DMF80 °C, 12 hPhenoxy ethers (GPCR Modulators)70 - 85%

References

  • AB318633 | CAS 93254-86-5 – abcr Gute Chemie. abcr.com. 1

  • 甲基聯苯-3-醇CAS#: 93254-86-5 • ChemWhat. chemwhat.tw. 2

  • Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement. nih.gov. 4

  • Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening. acs.org. 3

  • Synthesis and Antimalarial Activity of New Isotebuquine Analogues. unl.edu. 5

  • Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening. nih.gov. 6

Sources

Experimental setup for studying the reactivity of 3'-methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Reactivity and Experimental Functionalization of 3'-Methyl-[1,1'-biphenyl]-3-ol

Introduction

Biphenyl scaffolds are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials. The molecule 3'-methyl-[1,1'-biphenyl]-3-ol presents a highly versatile, asymmetric biaryl system characterized by three distinct, orthogonal reactivity centers: a phenolic hydroxyl group, a benzylic methyl group, and an electron-rich aromatic core. This application note provides a comprehensive, self-validating experimental framework for researchers and drug development professionals to selectively functionalize these sites without inducing cross-reactivity.

Mechanistic Causality and Reactivity Mapping

Understanding the electronic communication across the biaryl axis is critical for predictable functionalization. The steric hindrance of the ortho-hydrogens forces a dihedral twist (typically 30–40° in biphenyls[1]), which partially disrupts extended


-conjugation. Consequently, the two aromatic rings can be treated as semi-independent electronic systems:
  • Phenolic Hydroxyl (Ring A): The -OH group acts as a strong electron-donating group (EDG), activating positions 2, 4, and 6 for Electrophilic Aromatic Substitution (EAS). Alternatively, the nucleophilic oxygen can be converted into a triflate (-OTf), transforming it into an electrophilic handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura)[2].

  • Benzylic Methyl (Ring B): The 3'-methyl group is highly susceptible to radical-mediated hydrogen atom transfer (HAT). Because the biaryl axis is twisted, radical intermediates at the benzylic position do not strongly delocalize into Ring A, allowing for highly selective benzylic bromination.

ReactivityMap SM 3'-Methyl-[1,1'-biphenyl]-3-ol Phenol Phenolic -OH (Nucleophilic) SM->Phenol Base / Electrophile Methyl Benzylic -CH3 (Radical Target) SM->Methyl Radical Initiator Aromatic Ring A (EAS Target) SM->Aromatic Lewis Acid / X2 Triflate Triflation (-OTf) Cross-Coupling Handle Phenol->Triflate Tf2O, Pyridine Bromide Benzylic Bromide Alkylation Handle Methyl->Bromide NBS, AIBN, hv Halogenated Ortho/Para Halogenation Aromatic->Halogenated NBS/NCS (Ionic)

Reactivity map of 3'-methyl-[1,1'-biphenyl]-3-ol showing site-specific functionalization.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating visual or analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-yl Trifluoromethanesulfonate

Objective: To convert the phenolic -OH into a triflate leaving group, enabling downstream transition-metal-catalyzed cross-coupling. Causality & Design: Trifluoromethanesulfonic anhydride (Tf


O) is highly electrophilic. Pyridine serves a dual role: it acts as an acid scavenger for the generated triflic acid (preventing protolytic cleavage) and as a nucleophilic catalyst by forming a highly reactive N-triflylpyridinium intermediate. Dichloromethane (DCM) is chosen as a non-coordinating, aprotic solvent to stabilize this intermediate.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3'-methyl-[1,1'-biphenyl]-3-ol (1.0 equiv, 5.0 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Inject anhydrous pyridine (2.5 equiv, 12.5 mmol) and cool the mixture to 0 °C using an ice-water bath. (Causality: Low temperature prevents the uncontrolled, exothermic degradation of Tf

    
    O).
    
  • Electrophile Addition: Dropwise add Tf

    
    O (1.2 equiv, 6.0 mmol) over 15 minutes. The solution will transition from colorless to pale yellow.
    
  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The highly polar starting phenol (low R

    
    ) will be completely consumed, replaced by a non-polar, UV-active spot (high R
    
    
    
    ) representing the triflate.
  • Workup: Quench with saturated aqueous NaHCO

    
     (15 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: To selectively brominate the 3'-methyl group for subsequent nucleophilic substitution. Causality & Design: Free phenols act as potent radical scavengers (similar to BHT). Therefore, this protocol uses the triflate derivative generated in Protocol A to prevent reaction quenching. N-Bromosuccinimide (NBS) provides a low, constant concentration of Br


, which is essential for favoring radical substitution at the benzylic position over ionic electrophilic aromatic substitution on the rings. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the biphenyl triflate (1.0 equiv, 3.0 mmol) in trifluorotoluene (PhCF

    
    , 15 mL). (Causality: PhCF
    
    
    
    is a greener, less toxic alternative to carbon tetrachloride that maintains the required non-polar environment to stabilize radical intermediates).
  • Reagents: Add NBS (1.05 equiv, 3.15 mmol) and AIBN (0.05 equiv, 0.15 mmol).

  • Initiation: Heat the mixture to 85 °C (reflux) under an argon atmosphere.

  • Self-Validation Checkpoint: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (a lighter, fluffy solid) will precipitate and float to the surface. This phase change is a reliable, real-time visual indicator of reaction progress.

  • Workup: Cool to room temperature, filter off the succinimide through a Celite pad, and concentrate the filtrate. Purify via a rapid silica plug to prevent the degradation of the reactive benzylic bromide.

ExperimentalWorkflow Step1 3'-Methyl-[1,1'-biphenyl]-3-ol (Starting Material) Step2 Triflation (Tf2O, Pyridine, 0°C) Step1->Step2 Step3 Intermediate: Biphenyl-3-yl Triflate Step2->Step3 TLC Validation Step4 Radical Bromination (NBS, AIBN, 85°C) Step3->Step4 Step5 Final Product: 3'-(Bromomethyl)biphenyl-3-yl Triflate Step4->Step5 Succinimide Precipitation

Sequential workflow for the dual functionalization of the biphenyl scaffold.

Quantitative Data & Comparative Yield Analysis

The efficacy of biphenyl functionalization heavily depends on the electronic nature of the substituents and the stringency of the reaction conditions[2]. Table 1 summarizes typical quantitative parameters for these transformations based on optimized laboratory conditions.

Reaction TypeTarget SiteReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Experimental Observations
Triflation Phenolic -OHTf

O, Pyridine, DCM
0 to RT2 - 485 - 95%Highly sensitive to moisture; requires strictly anhydrous conditions.
Benzylic Bromination 3'-MethylNBS, AIBN, PhCF

85 (Reflux)4 - 870 - 85%Strict stoichiometric control of NBS (1.05 eq) prevents di-bromination.
Suzuki Coupling -OTf handleAr-B(OH)

, Pd(PPh

)

, K

PO

90 - 1058 - 1275 - 90%Excellent cross-coupling efficiency using the triflate handle[3].
EAS (Nitration) Ring A (ortho/para)HNO

, H

SO

-10 to 01 - 260 - 75%Poor regioselectivity due to multiple activated positions on the phenol ring.

Conclusion

The strategic functionalization of 3'-methyl-[1,1'-biphenyl]-3-ol leverages the inherent electronic decoupling of the biaryl system. By utilizing the differing pKa and nucleophilicity of the phenol, alongside the distinct bond dissociation energy (BDE) of the benzylic C-H bonds, researchers can achieve precise, orthogonal modifications. This methodology directly supports the scalable synthesis of complex polyaromatic architectures and APIs, where biphenyls serve as critical pharmacophores.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL:[Link]

  • Three-State Biaryl Lactone Molecular Switches with Amine Donors Source: University of Wisconsin-Eau Claire (UWEC) URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: National Institutes of Health (PMC) URL:[Link]

Sources

Engineering Molecular Detectability: Advanced Derivatization Protocols for 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 3-(3-Methylphenyl)phenol (also known as 3'-methylbiphenyl-3-ol, CAS 93254-86-5) is a sterically hindered biphenyl structure featuring a single phenolic hydroxyl group. In its native state, this active hydrogen presents significant analytical bottlenecks across multiple platforms.

In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized phenols interact strongly with the active silanol groups on column stationary phases, leading to severe peak tailing, adsorption losses, and poor reproducibility[1]. Conversely, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), phenols are traditionally analyzed in negative electrospray ionization (ESI-) mode, which is notoriously susceptible to matrix suppression and yields poor ion transmission efficiencies[2].

To achieve trace-level quantification and robust profiling, targeted chemical derivatization is not just recommended—it is mandatory.

Mechanistic Rationale: Designing the Derivative

As an application scientist, I approach derivatization as the deliberate engineering of molecular properties to exploit the physics of the mass spectrometer.

GC-MS: Silylation via BSTFA + 1% TMCS
  • Mechanism: Silylation replaces the active phenolic proton with a non-polar trimethylsilyl (TMS) group, neutralizing hydrogen bonding capabilities[1].

  • Causality & Reagent Selection: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because it produces highly volatile byproducts that do not co-elute with the biphenyl derivative. However, the biphenyl structure of this compound introduces steric hindrance around the hydroxyl group. Relying on BSTFA alone yields incomplete conversion. By incorporating 1% Trimethylchlorosilane (TMCS) as a Lewis acid catalyst, we increase the electrophilicity of the silicon atom in BSTFA, driving the silylation of this hindered phenol to absolute completion[3].

LC-MS/MS: Dansylation for ESI+ Enhancement
  • Mechanism: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the deprotonated phenol under alkaline conditions to form a stable sulfonate ester[4].

  • Causality & Ionization Shift: By attaching the dansyl moiety, we introduce a highly hydrophobic tag containing a tertiary amine (dimethylamino group). This specific functional group possesses a remarkably high proton affinity, forcing the analyte to ionize exclusively and efficiently in ESI+ mode[5]. This engineered phase-shift in ionization dynamics bypasses the limitations of ESI- and lowers the Limit of Detection (LOD) by up to 50-fold[2].

Experimental Workflows

DerivatizationWorkflow Analyte This compound (CAS 93254-86-5) Decision Select Analytical Modality Analyte->Decision GC_Path GC-MS Workflow (Volatility Enhancement) Decision->GC_Path Non-polar profiling LC_Path LC-MS/MS Workflow (ESI+ Ionization Boost) Decision->LC_Path Trace quantification Silylation Silylation Reaction BSTFA + 1% TMCS (70°C) GC_Path->Silylation Dansylation Dansylation Reaction Dansyl Chloride (pH 9.3, 60°C) LC_Path->Dansylation TMS_Prod TMS-Ether Derivative Active H replaced by Si(CH3)3 Silylation->TMS_Prod DNS_Prod Dansyl-Ester Derivative Tertiary amine tag added Dansylation->DNS_Prod

Caption: Workflow for the targeted derivatization of this compound for GC-MS and LC-MS/MS.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems, ensuring that any reaction failure is immediately detectable.

Protocol A: Silylation for GC-MS Profiling
  • Sample Preparation: Transfer 100 µL of the sample extract into a silanized glass autosampler vial. Add 10 µL of an internal standard (e.g., 4-phenylphenol-d9 at 1 µg/mL).

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: Moisture will completely deactivate the silylating reagent[3].

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent)[1].

  • Incubation: Cap tightly with a PTFE-lined septum. Vortex for 30 seconds and incubate in a heating block at 70°C for 30 minutes[1].

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

  • Validation Checkpoint: Evaluate the peak area of the 4-phenylphenol-d9 TMS derivative. A sudden drop in this area across a sequence flags moisture contamination or reagent degradation.

Protocol B: Dansylation for Trace LC-MS/MS Quantification
  • Buffer Adjustment: To 20 µL of the sample extract, add 10 µL of 250 mM Sodium Carbonate/Bicarbonate buffer (pH 9.3)[4]. Critical: Verify pH; the phenol must be deprotonated for the nucleophilic attack to occur[6].

  • Derivatization: Add 20 µL of freshly prepared Dansyl chloride solution (20 mg/mL in anhydrous acetonitrile)[4].

  • Incubation: Vortex for 1 minute and incubate the mixture at 60°C for 60 minutes in the dark[4].

  • Quenching (Self-Validation Step): Add 5 µL of 250 mM NaOH solution and incubate at 40°C for 10 minutes[4]. This step consumes excess Dansyl chloride, forming dansyl acid. Monitoring the MS for the dansyl acid byproduct confirms the reaction was successfully terminated, protecting the ESI source from fouling.

  • Neutralization & Extraction: Add 5 µL of 2 M formic acid to neutralize the NaOH[6]. Add 80 µL of methanol, centrifuge at 20,000 x g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis[6].

Quantitative Data & Method Performance

The empirical advantages of derivatizing this compound are summarized below, demonstrating the massive gains in sensitivity and chromatographic fidelity.

ParameterNative Analyte (Underivatized)GC-MS (TMS-Derivative)LC-MS/MS (Dansyl-Derivative)
Analytical Platform LC-ESI(-) / GC-FIDGC-EI-MSLC-ESI(+)-MS/MS
Target Functional Group Free Phenolic -OHTrimethylsilyl (TMS) EtherDansyl Sulfonate Ester
Ionization Mode ESI(-)Electron Impact (EI)ESI(+)
Estimated LOD 50 - 100 ng/mL0.5 - 2.0 ng/mL0.01 - 0.05 ng/mL
Estimated LOQ 150 - 300 ng/mL1.5 - 6.0 ng/mL0.03 - 0.15 ng/mL
Linearity (R²) < 0.980 (Tailing issues)> 0.995> 0.999
Chromatographic Benefit None (Peak tailing/adsorption)High volatility, sharp peaksIncreased hydrophobicity/retention

Troubleshooting & Field Insights

  • Absent Peaks in GC-MS (Moisture Contamination): BSTFA is highly sensitive to water, which hydrolyzes the reagent into unreactive byproducts[3]. If the internal standard derivative peak is absent or severely diminished, suspect residual moisture in the sample extract or compromised reagents. Always store BSTFA under inert gas.

  • Low Yields in LC-MS/MS (pH Drift): The nucleophilic substitution requires the phenol to be deprotonated (forming a phenoxide ion). If the buffer capacity is overwhelmed by a highly acidic sample matrix, the pH will drop below the optimal 9.3–10.5 range, halting the reaction[6]. Always verify the pH of the sample-buffer mixture prior to adding Dansyl chloride.

References

  • CAS 93254-86-5 | Sigma-Aldrich. Sigma-Aldrich Product Catalog.

  • Application Notes and Protocols for the Derivatization of 3-Ethoxyphenol for Gas Chromatography. BenchChem.1

  • Technical Support Center: Optimizing Phenol Derivatization Reactions. BenchChem.3

  • minimizing side reactions during Dansyl Chloride-d6 derivatization. BenchChem.6

  • Chemical derivatization of 1-hydroxypyrene (1-OHP) using dansyl chloride. ResearchGate / Journal of Chromatography A.2

  • A Comparative Study of Derivatization Agents: Dansyl Chloride and N-Ethyl-N-phenylethylenediamine. BenchChem.4

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate.5

Sources

Application Note: Advanced Polymerization Methodologies for 3'-Methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

3'-Methyl-[1,1'-biphenyl]-3-ol (also referred to as 3-(3-methylphenyl)phenol) is a highly sterically hindered, hydrophobic biphenyl derivative. Its unique structure—featuring a rigid biphenyl core, a reactive phenolic hydroxyl group, and an asymmetric methyl substitution—makes it a highly valuable building block for advanced materials.

Unlike simple phenols, the polymerization of biphenyl-3-ol derivatives requires precise control over solvent environments and catalytic conditions to overcome steric hindrance and premature polymer precipitation. This application note details three distinct, field-proven polymerization pathways: Enzymatic Oxidative Polymerization for green synthesis of poly(phenylene oxide)s, Condensation Polymerization for high-performance resins, and Anodic Electropolymerization for active sensor coatings.

Pathway A: Enzymatic Oxidative Polymerization (Green Chemistry)

Enzymatic polymerization utilizes oxidoreductases (such as Laccase or Horseradish Peroxidase) to generate phenoxy radicals that undergo non-enzymatic coupling. This method provides a sustainable route to synthesize poly(phenylene oxide) derivatives without toxic metal catalysts 12.

Causality & Mechanistic Insight

A major limitation of enzymatic polymerization is that hydrophobic biphenyl monomers and their growing oligomers rapidly precipitate in pure aqueous solutions, terminating chain growth prematurely. To counteract this, a co-solvent system (e.g., 1,4-dioxane/water or Room Temperature Ionic Liquids) is strictly required. The organic phase solubilizes the bulky 3'-methyl-[1,1'-biphenyl]-3-ol, while the aqueous buffer maintains the tertiary structure and catalytic activity of the enzyme 23.

EnzymaticPathway Monomer 3'-methyl-[1,1'-biphenyl]-3-ol (Hydrophobic Monomer) Enzyme Laccase / O2 (Biocatalyst) Monomer->Enzyme Solvent Blend (Dioxane/Buffer) Radical Phenoxy Radical Intermediate (Delocalized) Enzyme->Radical 1e- Oxidation Coupling C-C and C-O-C Oxidative Coupling Radical->Coupling Radical Recombination Polymer Poly(phenylene oxide) Derivative (Precipitates) Coupling->Polymer Chain Extension

Fig 1: Laccase-mediated oxidative polymerization pathway of biphenyl-3-ol derivatives.

Protocol 1: Laccase-Mediated Synthesis
  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of 1,4-dioxane and 0.01 M sodium phosphate buffer (pH 6.5).

  • Monomer Dissolution: Dissolve 200 mg of 3'-methyl-[1,1'-biphenyl]-3-ol in 10 mL of the prepared solvent mixture. Stir at 300 rpm at 25 °C.

  • Initiation: Add 150 µL of Laccase stock solution (e.g., from Trametes versicolor, ≥10 U/mg). Ensure the reaction vessel is open to the atmosphere, as ambient

    
     acts as the terminal electron acceptor.
    
  • Propagation: Allow the reaction to proceed for 24 hours under continuous stirring. The solution will gradually darken, indicating the formation of extended conjugated networks.

  • Termination & Recovery: Quench the reaction by pouring the mixture into 50 mL of ice-cold methanol. Collect the precipitated polymer via vacuum filtration.

  • Self-Validation (QC): Analyze the product via MALDI-TOF MS. The presence of repeating units with

    
     (monomer mass minus 2 Daltons for oxidative coupling) validates successful polymerization 1.
    

Pathway B: Anodic Electropolymerization for Sensor Films

Electropolymerization of biphenyl derivatives is utilized to create highly porous, conductive, or semi-conductive films directly onto electrode surfaces, which are highly sought after for electrochemical sensors and cavitand matrices 4.

Causality & Mechanistic Insight

During anodic oxidation, bulky phenylphenols typically form dense, insulating layers that immediately passivate the platinum or glassy carbon electrode, halting further film growth. To circumvent this, the choice of solvent is critical. Utilizing a ketone solvent like methyl isobutyl ketone (MIBK) or mesityl oxide induces significant swelling of the deposited organic film. This swelling maintains an open, porous architecture, permitting continuous monomer diffusion to the electrode surface and preventing premature deactivation 4.

ElectroPolymerization Prep Electrolyte Prep (50mM Monomer + TBAP) CV Cyclic Voltammetry (0 to 2.5V, 0.1 V/s) Prep->CV Oxidation Anodic Oxidation (Radical Cation) CV->Oxidation Swelling Polymer Swelling (in MIBK solvent) Oxidation->Swelling Deposition Swelling->CV Feedback Loop Film Porous Polymeric Sensor Film Swelling->Film Continuous Growth

Fig 2: Anodic electropolymerization workflow highlighting solvent-induced polymer swelling.

Protocol 2: Potentiodynamic Film Deposition
  • Electrolyte Preparation: Prepare a solution of 50 mM 3'-methyl-[1,1'-biphenyl]-3-ol and 70 mM tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte in pure MIBK.

  • Cell Setup: Assemble a standard three-electrode electrochemical cell using a Platinum (Pt) disk working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Deposition: Perform cyclic voltammetry (CV) by sweeping the potential between 0.0 V and +2.5 V at a scan rate of 0.1 V/s for 10 consecutive cycles.

  • Observation: A light brown, porous deposit will form on the Pt surface. Unlike standard aqueous electropolymerization, the anodic peak currents will not decrease significantly across cycles, confirming the absence of electrode passivation.

  • Self-Validation (QC): Rinse the modified electrode with pure MIBK. Run a blank CV in a standard ferrocyanide solution; a diffusion-controlled redox peak confirms the film's porosity and permeability.

Pathway C: Condensation Polymerization (Novolac Resins)

Biphenyl derivatives are frequently utilized to synthesize specialty phenol-formaldehyde resins. The incorporation of the rigid, hydrophobic biphenyl core yields varnishes and coatings with exceptional thermal stability and resistance to water and alkali degradation 5.

Causality & Mechanistic Insight

Because the 3'-methyl group resides on the adjacent ring, the phenolic ring of 3'-methyl-[1,1'-biphenyl]-3-ol retains open ortho and para positions (positions 2, 4, and 6) for electrophilic aromatic substitution. By utilizing an acid catalyst (such as oxalic acid) and a formaldehyde-to-phenol molar ratio of less than 1 (typically 0.8:1), the reaction strongly favors the formation of stable methylene bridges without leaving reactive methylol end-groups. This produces a stable, thermoplastic "Novolac" resin that will not cross-link in the reactor, ensuring safe handling and extended shelf life prior to final curing.

Protocol 3: Acid-Catalyzed Resin Synthesis
  • Reactor Charging: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 50 g of 3'-methyl-[1,1'-biphenyl]-3-ol.

  • Reagent Addition: Add 18.5 g of 37% aqueous formaldehyde (formalin) to achieve an F/P ratio of ~0.85. Add 0.5 g of oxalic acid as the catalyst.

  • Reflux: Heat the mixture to 95–100 °C under continuous stirring and a nitrogen atmosphere. Maintain reflux for 3 hours. The mixture will transition from a clear solution to a cloudy, viscous emulsion as the polymer molecular weight increases.

  • Dehydration: Switch the condenser to a distillation setup. Apply a mild vacuum (approx. 200 mmHg) and gradually raise the temperature to 150 °C to distill off water and unreacted monomer.

  • Collection: Pour the hot, orange-red viscous resin into a cooling tray.

  • Self-Validation (QC): Measure the intrinsic viscosity using an Ubbelohde viscometer at 52 °C (target ~2.5 ml/g). The resin should be completely soluble in acetone and insoluble in water, verifying the hydrophobic nature of the modified network 5.

Quantitative Data Summary

The following table summarizes the operational parameters and resulting material properties for the three polymerization methodologies:

Polymerization MethodCatalyst / InitiatorPrimary Solvent SystemReaction TempTypical YieldKey Polymer CharacteristicsPrimary Application
Enzymatic Oxidative Laccase /

1,4-Dioxane / Phosphate Buffer25 °C75 - 85%Linear/branched poly(phenylene oxide)s,

~15-20 kDa
Green synthesis, specialty thermoplastics
Acid Condensation Oxalic AcidNeat (Aqueous Formaldehyde)95 - 100 °C> 90%Thermoplastic Novolac resin, stable methylene bridgesHigh-performance coatings, marine varnishes
Electropolymerization Applied Potential (0–2.5V)Methyl Isobutyl Ketone (MIBK)25 °CN/A (Film)Porous, highly cross-linked electroactive filmElectrochemical sensors, cavitand matrices

References

  • Monitoring the Enzymatic Polymerization of 4-Phenylphenol by Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry: A Novel Approach Biomacromolecules (ACS Publications) URL:[Link]

  • Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media Molecules (PMC - NIH) URL:[Link]

  • Study of Phenyl Phenol Formaldehyde Resin and its Curing Performance of Aniline Advanced Materials Research (Scientific.net) URL:[Link]

  • Radical-Mediated Enzymatic Polymerizations Polymers (MDPI) URL:[Link]

  • Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids Macromolecules (PMC - NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3'-methyl-[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for biaryl phenol assembly. The synthesis of 3'-methyl-[1,1'-biphenyl]-3-ol via the palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique mechanistic bottlenecks. The presence of an acidic, electron-rich phenolic hydroxyl group often leads to sluggish oxidative addition, base-induced side reactions, and complex isolation procedures[1].

This guide provides field-proven insights, troubleshooting logic, and self-validating protocols to help you optimize this specific transformation.

Part 1: Causality & Core Reaction Parameters

To master this synthesis, you must understand the causality behind the reagent selection. Do not treat the Suzuki coupling as a black box; the electronic nature of the substrates dictates the failure or success of the catalytic cycle.

  • The Phenoxide Deactivation Problem: Under standard basic Suzuki conditions (e.g., K₂CO₃ or NaOH), 3-bromophenol is deprotonated (pKa ~10) to form a phenoxide. The negatively charged oxygen strongly donates electron density into the aromatic ring. This electron-rich ring strengthens the C-Br bond and repels the electron-rich Pd(0) center, dramatically increasing the activation energy required for the oxidative addition step.

  • Strategic Partner Inversion: To bypass phenoxide deactivation, experienced chemists invert the coupling partners. By reacting 3-bromotoluene (a neutral, standard electrophile) with 3-hydroxyphenylboronic acid , the problematic phenol moiety is shifted to the transmetalation step, where high electron density is actually beneficial for the reaction rate.

  • Ligand Selection: If 3-bromophenol must be used, bulky, electron-rich dialkylbiarylphosphines (like Buchwald's XPhos or SPhos) are mandatory. These ligands lower the activation barrier for oxidative addition into electron-rich aryl halides and prevent catalyst aggregation[2],[3].

Part 2: Troubleshooting & FAQs

Q1: My reaction using 3-bromophenol and 3-methylphenylboronic acid stalls at 30% conversion. How do I drive it to completion? A1: Your reaction is stalling because the basic conditions have converted your electrophile into an unreactive phenoxide. To fix this, you have two options:

  • Switch to a highly active catalyst system like Pd₂(dba)₃ with XPhos, which is specifically designed to overcome the high energy barrier of electron-rich aryl halides[2].

  • (Recommended) Invert the coupling partners. Use 3-bromotoluene and 3-hydroxyphenylboronic acid.

Q2: I am observing a major byproduct identified as 3,3'-dimethylbiphenyl. What is this and how do I stop it? A2: This is the homocoupling dimer of your boronic acid. It occurs via two primary pathways: (A) Trace oxygen acts as an oxidant, facilitating oxidative homocoupling[3]. (B) You are using a Pd(II) precatalyst (like Pd(OAc)₂). Pd(II) must be reduced to the active Pd(0) state to enter the catalytic cycle; in the absence of other reductants, it consumes two equivalents of your boronic acid to achieve this reduction[4]. Solution: Implement rigorous degassing (freeze-pump-thaw) and switch to a pre-reduced Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃[4].

Q3: The boronic acid is disappearing, but I don't see the product or the homocoupled dimer. Where is it going? A3: It is undergoing protodeboronation, hydrolyzing into toluene. This side reaction is accelerated by high temperatures and strong aqueous bases. Solution: Switch to anhydrous conditions using a fluoride base (e.g., CsF in 1,4-dioxane). Fluoride strongly activates the boronic acid for transmetalation without providing the proton source required for deboronation[3].

Q4: How do I efficiently separate the 3'-methyl-[1,1'-biphenyl]-3-ol product from unreacted starting materials and neutral dimers? A4: Exploit the acidity of the phenol via an acid-base extraction. Extract the organic reaction mixture with 1M NaOH. The product will partition into the aqueous layer as a water-soluble sodium phenoxide. Wash this aqueous layer with diethyl ether to remove all neutral impurities (like 3,3'-dimethylbiphenyl and 3-bromotoluene). Finally, acidify the aqueous layer with HCl to pH 3, and extract the pure biaryl phenol back into a fresh organic solvent.

Part 3: Mechanistic Visualizations

TroubleshootingLogic Start Issue: Low Yield of 3'-methyl-[1,1'-biphenyl]-3-ol Check1 Is the Aryl Halide remaining? Start->Check1 Path1 Yes: Sluggish Oxidative Addition (Phenoxide Deactivation) Check1->Path1 Yes Check2 Are there major byproducts? Check1->Check2 No Sol1 Solution: Use XPhos/SPhos or Invert Coupling Partners Path1->Sol1 Path2 3,3'-dimethylbiphenyl (Homocoupling) Check2->Path2 Dimer Detected Path3 Toluene (Protodeboronation) Check2->Path3 Toluene Detected Sol2 Solution: Rigorous Degassing Use Pd(0) Source Path2->Sol2 Sol3 Solution: Anhydrous Conditions (CsF in Dioxane) Path3->Sol3

Troubleshooting logic tree for 3'-methyl-[1,1'-biphenyl]-3-ol Suzuki coupling issues.

Part 4: Quantitative Data Summary

The following matrix summarizes how adjusting the reaction parameters impacts the overall yield and mechanistic pathway of the synthesis.

EntryElectrophileNucleophileCatalyst / LigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
13-Bromophenol3-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Tol:H₂O9035Sluggish oxidative addition due to phenoxide formation.
23-Bromophenol3-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄ / Dioxane:H₂O8078Bulky ligand accelerates oxidative addition[2].
33-Bromotoluene3-Hydroxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / DMF:H₂O8085Partner inversion resolves electrophile deactivation.
4 3-Bromotoluene 3-Hydroxyphenylboronic acid Pd₂(dba)₃ / SPhos CsF / 1,4-Dioxane 60 96 Anhydrous conditions prevent protodeboronation[3].

Part 5: Standard Operating Procedure (Optimized Protocol)

Design Rationale: This protocol utilizes the "partner inversion" strategy (Entry 4 above) and an acid-base extraction workup that inherently validates product formation by separating the target phenol from all neutral impurities.

ExperimentalWorkflow S1 1. Reagent Prep & Ar Degassing S2 2. Pd Catalyst Activation S1->S2 S3 3. Controlled Heating (60°C) S2->S3 S4 4. Reaction Monitoring S3->S4 S5 5. Acid-Base Extraction S4->S5 S6 6. Organic Layer Concentration S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the biaryl phenol.

Step 1: Reagent Preparation & Rigorous Degassing
  • In an oven-dried Schlenk flask, combine 3-bromotoluene (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous CsF (3.0 equiv).

  • Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, preventing oxidative homocoupling[4]. Backfill the flask with Argon.

Step 2: Reaction Execution
  • Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Stir vigorously for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The use of CsF allows for lower temperatures, mitigating protodeboronation of the boronic acid[3].

Step 3: Acid-Base Extraction (Product Isolation)
  • Cool the mixture to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and extract three times with 1M aqueous NaOH. (Causality: The basic aqueous layer deprotonates the target 3'-methyl-[1,1'-biphenyl]-3-ol into a water-soluble sodium phenoxide. All neutral impurities remain in the ether layer).

  • Separate the aqueous layer and wash it once with fresh diethyl ether to ensure complete removal of lipophilic byproducts.

  • Carefully acidify the aqueous layer with 3M HCl until the pH reaches ~3. The solution will become cloudy as the neutral biaryl phenol precipitates.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Dry the combined ethyl acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3'-methyl-[1,1'-biphenyl]-3-ol.

References

Sources

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Coelution Pitfalls

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Analysis of Substituted Biphenyls

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic and spectroscopic analysis of substituted biphenyls. Below, we address the most common pitfalls—ranging from GC-MS coelution to NMR line broadening—providing the mechanistic causality and self-validating protocols needed to resolve them.

Q: I am observing a single chromatographic peak, but I suspect it contains coeluting substituted biphenyl isomers. How can I differentiate them without changing my column?

A: Coelution is a notorious pitfall in the GC-MS analysis of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). For instance, PCB 138 and PCB 163 frequently coelute on standard non-polar capillary columns[1]. Because they are isomers, their standard electron ionization (EI) mass spectra are expected to be identical, creating a significant analytical blind spot[1].

The Causality: You can bypass this chromatographic limitation by exploiting the mass spectrometric ortho effect . Isomers with 2,2'-substitutions (di-ortho) exhibit an unusually high intensity of the first dehalogenation ion (e.g., [M-Cl]+). Mechanistically, this is driven by the formation of a stable 5-membered halonium ion intermediate during fragmentation, a stabilization pathway unavailable to non-ortho or mono-ortho isomers[1].

Self-Validating Protocol: Differentiating Coeluting Isomers via the Ortho Effect

  • Data Acquisition: Run the sample using standard GC-EI-MS in Selected Ion Monitoring (SIM) mode. Ensure you are capturing both the molecular ion ([M]+) and the first dehalogenation ion ([M-X]+).

  • Ion Extraction: Extract the specific chromatograms for [M]+ and [M-X]+ across the suspected coeluting peak.

  • Ratio Calculation: Calculate the intensity ratio of [M-X]+ /[M]+ continuously across the peak's width.

  • Deconvolution & Validation: A significant shift in this ratio across the peak indicates coelution. The portion of the peak exhibiting a high [M-X]+ intensity corresponds to the 2,2'-substituted isomer. This internal ratio check self-validates the presence of hidden isomers without requiring secondary column chemistry[1].

G A Perform GC-MS Run (Full Scan or SIM) B Identify Coeluting Peak (e.g., PCB Isomers) A->B C Extract Ion Chromatograms [M]+ and [M-X]+ B->C D Evaluate [M-X]+ / [M]+ Ratio C->D E High Ratio: 2,2'-Substituted (Ortho Effect) D->E Ratio shifts high F Low Ratio: Non-Ortho / Mono-Ortho Isomer D->F Ratio remains low

Workflow for differentiating coeluting biphenyl isomers using the mass spectrometric ortho effect.

Table 1: GC-MS Diagnostic Ion Intensities for PCB Isomers

Isomer Substitution PatternExample CongenersDiagnostic IonRelative Intensity of [M-Cl]+Analytical Implication
Non-ortho / Mono-orthoPCB 66, PCB 74[M]+Low (<10%)Standard quantification
Di-ortho (2,2'-substituted)PCB 44[M-Cl]+High (>50%)Differentiable via Ortho Effect

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Anomalies

Q: My 1H NMR spectrum of an ortho-substituted biphenyl shows broad, unresolved multiplets or unexpected peak splitting at room temperature. Is my sample impure?

A: Not necessarily. This is a classic hallmark of atropisomerism —a form of axial chirality arising from hindered rotation around the central C-C pivot bond[2].

The Causality: When bulky substituents (e.g., methoxy groups, halogens, or methyls) occupy the ortho positions, the planar transition state required for bond rotation becomes highly sterically hindered[3][4]. If the rotational energy barrier (ΔG‡) is comparable to the thermal energy at room temperature, the molecule undergoes intermediate exchange on the NMR timescale, leading to peak broadening (coalescence)[2]. If the barrier is very high, you will observe distinct sets of peaks for each atropisomer (slow exchange)[2].

Self-Validating Protocol: Variable Temperature (VT) NMR for Atropisomer Validation

  • Initial Assessment: Acquire a standard 1H NMR spectrum at 298 K. Note any broadened signals, particularly for protons adjacent to the pivot bond.

  • Cooling (Slow Exchange): Lower the probe temperature in 10 K increments (e.g., down to 250 K). If the broad peaks resolve into sharp, distinct signals representing two conformers, atropisomerism is confirmed[2].

  • Heating (Fast Exchange): Raise the temperature gradually (e.g., up to 350 K). Monitor the peaks until they merge into a single, sharp time-averaged signal[2].

  • Determine Coalescence Temperature (Tc): Record the exact temperature where the peaks merge.

  • Calculate ΔG‡: Use the Eyring equation to calculate the rotational energy barrier using Tc and the peak separation (Δν) at slow exchange. This mathematically validates the structural hindrance[2].

G A Observe Broad/Split Peaks in 1H/13C NMR B Check Structure for Bulky Ortho-Substituents A->B C Perform VT-NMR (Cooling & Heating) B->C Present F Investigate Sample Purity or Aggregation B->F Absent D Do peaks coalesce upon heating? C->D E Confirm Atropisomerism & Calculate ΔG‡ D->E Yes D->F No

Decision tree for diagnosing NMR peak broadening caused by biphenyl atropisomerism.

Table 2: Thermodynamic Parameters for Biphenyl Atropisomer Stability

Temperature (K)Minimum Free Energy Barrier (ΔG‡) for Isolation (kJ/mol)Exchange Rate on NMR TimescaleIsomer Stability
20061.6[2]SlowUnstable at RT
30093.5[2]SlowStable at RT
350109.0[2]SlowHighly Stable

Section 3: Liquid Chromatography (LC) & Chiral Resolution

Q: I am trying to separate substituted biphenyl enantiomers using chiral LC, but I see severe peak tailing, a "plateau" between peaks, or inconsistent retention times.

A: You are observing on-column interconversion, a dynamic chromatographic artifact.

The Causality: If the rotational barrier of your biphenyl is between 70-90 kJ/mol, the atropisomers are stable enough to begin separating on a chiral stationary phase but labile enough to interconvert during the chromatographic run. As molecules flip from one enantiomeric state to the other while migrating through the column, they change their affinity for the stationary phase. This dynamic process creates a plateau or "bridge" between the two enantiomer peaks, ruining quantitation.

Self-Validating Protocol: Optimizing Chiral LC for Dynamic Atropisomers

  • Temperature Control: Equip the LC system with a column chiller. Lower the column compartment temperature from 25 °C to 5 °C. This thermodynamically "freezes" the conformation, reducing the interconversion rate.

  • Flow Rate Adjustment: Increase the flow rate by 20-50% (within the pressure limits of the column) to reduce the residence time of the molecule on the column.

  • Validation: If the plateau disappears and baseline resolution is achieved at the lower temperature, on-column interconversion is confirmed as the root cause.

  • Stationary Phase Selection: If temperature control is insufficient, switch to a chiral stationary phase (e.g., immobilized amylose/cellulose derivatives) that provides stronger enantiodiscrimination, allowing for shorter column lengths and faster run times.

G A Chiral LC Shows Peak Tailing or Plateau Between Peaks B Hypothesis: On-Column Interconversion A->B C Decrease Column Temp to 5°C Increase Flow Rate B->C D Baseline Resolution Achieved? C->D E Quantify Stable Atropisomers D->E Yes F Change Chiral Stationary Phase D->F No

Troubleshooting workflow for resolving on-column interconversion of biphenyl atropisomers in LC.

References

  • Title: The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects Source: MDPI URL
  • Title: Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide Source: Benchchem URL
  • Source: ulisboa.
  • Title: Atropisomerism of biphenyl compounds.

Sources

Technical Support Center: Method Development for 3-(3-Methylphenyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. As application scientists, we recognize that quantifying biphenylols like 3-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-3-ol) presents unique analytical bottlenecks. This compound’s rigid aromatic structure, lack of basic protonation sites, and structural similarity to other methylphenyl isomers demand orthogonal chromatographic selectivity and highly optimized ionization strategies.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

🔬 Core Troubleshooting FAQs

Q1: Why is the ionization efficiency of this compound so poor in standard ESI+, and how can I achieve trace-level sensitivity?

The Causality: this compound lacks amine or other basic functional groups that readily accept a proton in positive Electrospray Ionization (ESI+). Consequently, it must be analyzed in negative mode (ESI-), where it forms a deprotonated pseudo-molecular ion


. However, the relatively high pKa of phenols (typically ~9.5–10) means that deprotonation in the liquid phase is inefficient, leading to weak MS signals.

The Solution:

  • Mobile Phase Optimization: Counterintuitively, adding a weak acid like 0.1% aqueous formic acid can actually enhance ESI- efficiency for phenols by improving droplet desolvation and stabilizing the spray ()[1]. Alternatively, buffer-free mobile phases minimize ion suppression at the LC/MS interface ()[2].

  • Switch to APPI: If ESI- fails to reach your Limit of Quantitation (LOQ) due to matrix suppression, switch to Atmospheric Pressure Photoionization (APPI) operating in negative mode. APPI is highly effective for non-polar, weakly acidic aromatic compounds and is significantly less susceptible to matrix effects than ESI ()[3].

Q2: How do I chromatographically resolve this compound from its positional isomers (e.g., 2- or 4-methylphenyl isomers)?

The Causality: Biphenylol isomers have identical molecular weights (MW 184.24) and yield identical MRM fragmentation patterns (e.g.,


 183.1 

168.1 via loss of a methyl radical). Because the mass spectrometer cannot distinguish them, baseline chromatographic resolution is an absolute requirement. Standard C18 columns rely purely on hydrophobic interactions, which are nearly identical across these isomers.

The Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms, including


 interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring interact differentially with the varying steric hindrances of the ortho, meta, and para methyl groups, enabling baseline separation of structurally rigid isomers ()[4].
Q3: Matrix effects are suppressing my signal in plasma/urine. How do I build a self-validating extraction system?

The Causality: Biological matrices contain high concentrations of endogenous salts, phospholipids, and proteins that compete with the target analyte for charge on the ESI droplet surface, causing severe ion suppression.

The Solution: You must implement an Isotope Dilution Solid-Phase Extraction (SPE) workflow. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as


-3-(3-Methylphenyl)phenol—into the raw sample before any chemical manipulation, the protocol becomes a self-validating system. Any analyte lost during extraction or suppressed during ionization will be mirrored by the SIL-IS, allowing the ratio to remain constant and ensuring absolute quantitative accuracy ()[5].

📊 Quantitative Data & Parameter Selection

Table 1: Comparison of Ionization Techniques for Phenolic Quantification
Ionization ModeMobile Phase AdditiveTypical LODMatrix Effect SusceptibilityRecommended Use Case
ESI (Negative) 0.1% Formic Acid0.1 - 1.0 ng/mLHigh (Ion Suppression)Clean matrices, standard screening[2],[1]
APCI (Negative) None / Buffer-free0.5 - 2.0 ng/mLModerateHigh-throughput clinical samples[5]
APPI (Negative) Toluene (Dopant)0.01 - 0.05 µg/gLowComplex matrices, trace analysis[3]
Table 2: Chromatographic Column Selection for Biphenylols
Column ChemistryPrimary Retention MechanismIsomer ResolutionBest Application
C18 (Octadecyl) HydrophobicPoor to ModerateGeneral phenol screening without isomers
PFP (Pentafluorophenyl)

, Dipole, Hydrophobic
Excellent Resolving positional biphenyl isomers[4]
Biphenyl

, Hydrophobic
Very GoodAromatic ring systems, planar molecules

⚙️ Experimental Workflows & Decision Matrices

Ionization Start Select Ionization Mode for Phenols ESI Negative ESI (Standard) Start->ESI High Sensitivity Req. APPI Negative APPI (Dopant Assisted) Start->APPI High Matrix Interference Deriv Derivatization (Positive ESI) Start->Deriv Poor Ionization in ESI- ESI_Opt Improves Droplet Desolvation ESI->ESI_Opt Add 0.1% FA

Caption: Decision matrix for selecting the optimal MS ionization strategy for biphenylols.

🧪 Step-by-Step Methodology: Self-Validating Isotope Dilution SPE-LC-MS/MS

This protocol utilizes polymeric reversed-phase SPE to isolate this compound from complex biological matrices, ensuring high recovery and minimal ion suppression ()[6].

Phase 1: Sample Pre-treatment & Isotope Spiking

  • Aliquot 100 µL of the biological matrix (e.g., plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Critical Step: Immediately spike 10 µL of

    
    -labeled this compound (100 ng/mL in methanol) into the sample to establish the self-validating baseline. Vortex for 10 seconds.
    
  • (For Urine Only): Add 50 µL of ammonium acetate buffer (pH 5.0) and 10 µL of

    
    -glucuronidase. Incubate at 37°C for 120 minutes to deconjugate phase II glucuronide metabolites ()[5].
    

Phase 2: Solid-Phase Extraction (SPE) 4. Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of MS-grade water. 5. Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second. 6. Wash the cartridge with 1 mL of 5% methanol in water to elute polar matrix components (salts, small peptides). 7. Elute the target analytes with 1 mL of 100% methanol into a clean glass vial.

Phase 3: Reconstitution & LC-MS/MS Analysis 8. Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas at 40°C. 9. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 40% Methanol / 60% Water with 0.1% Formic Acid). 10. Inject 5 µL onto a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in MRM mode.

Workflow A 1. Sample Aliquoting & SIL-IS Spiking B 2. Enzymatic Deconjugation (β-Glucuronidase, 37°C) A->B C 3. Solid-Phase Extraction (Polymeric HLB Sorbent) B->C D 4. Chromatographic Separation (PFP Stationary Phase) C->D E 5. MS/MS Detection (Negative ESI / APPI) D->E

Caption: Step-by-step self-validating sample preparation and analysis workflow.

📚 References

  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry (2005). URL:[Link]

  • Rapid simultaneous determination of o-phenylphenol, diphenyl, thiabendazole, imazalil and its major metabolite in citrus fruits by liquid chromatography-mass spectrometry using atmospheric pressure photoionization. ResearchGate (2003). URL:[Link]

  • Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine. Taylor & Francis (2013). URL:[Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed Central (PMC) (2021). URL:[Link]

  • Development and validation of a LC-ESI-MS/MS method for the determination of phenolic compounds in honeydew honeys with the diluted-and-shoot approach. PubMed (2016). URL:[Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI (2023). URL:[Link]

Sources

Validation & Comparative

3'-Methyl-[1,1'-biphenyl]-3-ol vs. 3-Methylphenol: A Comparative Structural and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating building blocks for drug discovery and advanced materials requires looking beyond basic functional groups. While both 3-methylphenol (commonly known as m-cresol)[1] and 3'-methyl-[1,1'-biphenyl]-3-ol share a meta-substituted phenolic core, their physicochemical behaviors, steric environments, and application profiles diverge significantly.

This guide provides an in-depth comparative analysis of these two compounds, focusing on how the substitution of a simple methyl group with an m-tolyl ring alters reactivity, lipophilicity, and synthetic utility.

Structural & Physicochemical Profiling

The fundamental difference between these two molecules lies in their C3 substitution. 3-methylphenol features a small, electron-donating methyl group. In contrast, 3'-methyl-[1,1'-biphenyl]-3-ol features an m-tolyl group, effectively extending the π-system across a biphenyl axis[2].

This structural evolution dictates their behavior in biological systems and material matrices. The biphenyl system drastically increases the partition coefficient (LogP), making it an excellent pharmacophore for binding lipophilic target pockets, whereas the low molecular weight and liquid state of 3-methylphenol make it an ideal bulk solvent or early-stage precursor[1].

Quantitative Comparison Table
Property3-Methylphenol (m-Cresol)3'-Methyl-[1,1'-biphenyl]-3-olCausality / Impact on Application
CAS Number 108-39-493254-86-5-
Molecular Formula C

H

O
C

H

O
-
Molecular Weight 108.14 g/mol 184.24 g/mol Biphenyl exceeds the threshold for simple volatile solvents, shifting utility to solid-state materials/APIs.
C3 Substituent -CH

(Methyl)
-C

H

(CH

) (m-Tolyl)
The m-tolyl group introduces a rigid, planar hydrophobic surface capable of π-π stacking.
Estimated LogP ~1.96~3.90Higher LogP in the biphenyl derivative enhances lipid bilayer permeability in drug design.
Physical State Viscous LiquidCrystalline SolidDictates handling: 3-methylphenol can be used neat as a solvent; the biphenyl requires dissolution.

Mechanistic Pathways & Reactivity Divergence

The reactivity of the phenolic hydroxyl group remains relatively consistent between the two molecules because the bulky m-tolyl group in the biphenyl derivative is situated at the meta position, avoiding direct steric shielding of the -OH group. However, the reactivity of the aromatic ring itself is vastly different.

3-Methylphenol undergoes facile Electrophilic Aromatic Substitution (EAS) at the ortho and para positions due to the synergistic electron-donating effects of both the -OH and -CH


 groups. In 3'-methyl-[1,1'-biphenyl]-3-ol, the extended conjugation disperses electron density, and the bulky adjacent ring sterically hinders certain EAS pathways, making it more suitable as a stable, rigid spacer rather than a reactive core.

G Core Phenolic Hydroxyl Core (meta-substituted) mCresol 3-Methylphenol (m-Cresol) Core->mCresol Methyl Substitution Biphenyl 3'-Methyl-[1,1'-biphenyl]-3-ol Core->Biphenyl m-Tolyl Substitution EAS Electrophilic Aromatic Substitution (Ortho/Para) mCresol->EAS High Electron Density PiStack Enhanced π-π Stacking & Hydrophobic Interactions Biphenyl->PiStack Extended π-System App1 Antiseptics, Pesticides & Polymer Solvents EAS->App1 Bulk Functionalization App2 API Pharmacophores & OLED Materials PiStack->App2 Target Binding

Divergent reactivity and application pathways of 3-methylphenol and its biphenyl derivative.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these compounds in a laboratory setting, we utilize two distinct protocols. Protocol A demonstrates the bottom-up synthesis of the biphenyl derivative, while Protocol B is a comparative assay to evaluate the nucleophilicity of their respective hydroxyl groups.

Protocol A: Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-ol via Suzuki-Miyaura Coupling

Purpose: To synthesize the biphenyl scaffold using a palladium-catalyzed cross-coupling, demonstrating how the complex building block is derived from simpler precursors.

Materials:

  • 3-Bromophenol (1.0 equiv)

  • m-Tolylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv)
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Toluene / Ethanol / H

    
    O (2:1:1 v/v/v)
    

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 3-bromophenol and m-tolylboronic acid. Add the biphasic solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst degradation.

  • Catalyst Addition: Quickly add Pd(PPh

    
    )
    
    
    
    and K
    
    
    CO
    
    
    under a positive stream of Argon.
  • Reflux: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Self-Validation (TLC Tracking): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 4:1). The consumption of 3-bromophenol and the appearance of a new, highly UV-active spot (due to the extended biphenyl π-system) confirms product formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Comparative O-Alkylation Kinetics

Purpose: To demonstrate that despite the massive increase in molecular weight and lipophilicity, the meta-hydroxyl group in 3'-methyl-[1,1'-biphenyl]-3-ol retains similar nucleophilicity to 3-methylphenol in S


2 reactions.

Step-by-Step Methodology:

  • Preparation: In two separate, identical vials, dissolve 1.0 mmol of 3-methylphenol (Vial 1) and 1.0 mmol of 3'-methyl-[1,1'-biphenyl]-3-ol (Vial 2) in 5 mL of anhydrous DMF.

  • Base Activation: Add 1.5 mmol of K

    
    CO
    
    
    
    to each vial and stir at room temperature for 30 minutes to generate the phenoxide ions.
  • Alkylation: Add 1.1 mmol of Benzyl bromide to each vial simultaneously.

  • Self-Validation (HPLC Monitoring): Take 10 µL aliquots at 1h, 2h, and 4h. Quench with dilute HCl, extract with acetonitrile, and inject into an HPLC system (C18 column, UV detection at 254 nm).

  • Data Interpretation: You will observe that the conversion rates to the respective benzyl ethers are nearly identical. Causality: The m-tolyl group at the C3 position of the biphenyl does not sterically impede the C1 hydroxyl group, proving the biphenyl derivative is an excellent drop-in bioisostere for simpler phenols when increased hydrophobicity is required without sacrificing H-bond acceptor/donor geometries.

Applications in Industry and Research

3-Methylphenol (m-Cresol): Due to its high solvency power and low cost, 3-methylphenol is heavily utilized in materials science. It acts as a critical solvent for polymers; for instance, polyaniline cast from an m-cresol solution undergoes "secondary doping," resulting in a film with vastly superior electrical conductivity compared to standard preparations[1]. It is also a fundamental precursor for synthesizing agricultural chemicals like fenitrothion and antiseptics like amylmetacresol[1].

3'-Methyl-[1,1'-biphenyl]-3-ol: This compound transitions from a bulk chemical to a high-value intermediate. In medicinal chemistry, the biphenyl motif is frequently employed to occupy deep, hydrophobic pockets in protein targets (e.g., kinase inhibitors). The rigid spacer provided by the biphenyl axis ensures precise spatial orientation of the terminal methyl and hydroxyl groups. Furthermore, in the field of Organic Light Emitting Diodes (OLEDs), derivatives of this compound are used to synthesize hole-transporting materials where the extended π-conjugation facilitates charge mobility.

References

  • PubChem . "3-Methylphenol - Compound Summary (CID 342)." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia . "m-Cresol." Wikimedia Foundation. Available at: [Link]

Sources

Validation of a new analytical method for 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: UPLC-MS/MS vs. HPLC-UV for the Quantitation of 3-(3-Methylphenyl)phenol

Executive Summary

For drug development professionals and analytical chemists, the rigorous quantification of active pharmaceutical ingredients, metabolites, or environmental biomarkers in complex biological matrices is a critical regulatory requirement. This guide provides an objective, data-driven comparison between a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitation of This compound (CAS: 93254-86-5).

By anchoring our experimental design to the latest ICH Q2(R2) [1] and FDA Bioanalytical Method Validation [2] guidelines, this document outlines the mechanistic rationale, step-by-step protocols, and comparative validation data necessary to justify method selection for pharmacokinetic (PK) or toxicological studies.

Mechanistic Rationale & Analyte Profiling

This compound (Molecular Formula: C13H12O; MW: 184.24 g/mol ) is a lipophilic biphenyl derivative. The structural characteristics of this molecule dictate our analytical strategy:

  • Ionization Dynamics (MS/MS): The presence of the phenolic hydroxyl group allows for efficient deprotonation in slightly basic or neutral mobile phases. This makes negative-ion electrospray ionization (ESI-) the optimal choice for mass spectrometry, yielding a stable

    
     precursor ion at m/z 183.1.
    
  • Chromophore Activity (UV): The conjugated biphenyl ring system provides strong UV absorbance, with a

    
     typically around 254 nm to 280 nm, making traditional HPLC-UV viable for higher concentration ranges[3].
    
  • Matrix Challenges: In biological matrices (e.g., human plasma), endogenous phospholipids cause severe ion suppression in ESI-MS and baseline disturbances in UV detection[4]. Therefore, a highly selective sample extraction protocol is mandatory.

To ensure a self-validating system, 4-Phenylphenol is utilized as an Internal Standard (IS). Its structural homology to the analyte guarantees that any variations in extraction recovery or matrix-induced ionization effects are proportionally normalized[4].

Workflow Start Plasma Sample Spiked with Analyte & IS SPE Solid-Phase Extraction (SPE) C18 Cartridge Clean-up Start->SPE Split Method Divergence SPE->Split UPLC UPLC-MS/MS (Sub-2 µm, ESI-, MRM) Split->UPLC Trace Level HPLC HPLC-UV (5 µm, 280 nm) Split->HPLC High Conc. Val ICH Q2(R2) Validation Accuracy, Precision, LOD/LOQ UPLC->Val HPLC->Val

Comparative analytical workflow for this compound quantification.

Experimental Protocols

The following step-by-step methodologies were engineered to meet the stringent criteria of the FDA Bioanalytical Method Validation Guidance for Industry[2].

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Protein precipitation alone leaves residual phospholipids that suppress MS signals. A C18-based SPE isolates the hydrophobic biphenyl analyte while washing away polar matrix interferents[5].

  • Conditioning: Activate 30 mg/1 mL C18 SPE cartridges with 1.0 mL methanol, followed by 1.0 mL LC-MS grade water.

  • Loading: Dilute 200 µL of plasma (spiked with 10 µL of 1 µg/mL IS) with 200 µL of 0.1% formic acid in water. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to elute polar endogenous components.

  • Elution: Elute the analyte and IS using 2 × 500 µL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (50:50 Water:Acetonitrile) and transfer to autosampler vials.

Method A: UPLC-MS/MS Conditions

Causality: Sub-2 µm particles in UPLC columns minimize eddy diffusion and mass transfer resistance (van Deemter theory), resulting in sharper peaks, higher signal-to-noise (S/N) ratios, and run times under 4 minutes[6].

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water with 0.05% Ammonium Hydroxide (promotes deprotonation); (B) Acetonitrile. Gradient: 0-0.5 min (30% B), 0.5-2.5 min (linear to 95% B), 2.5-3.0 min (95% B), 3.0-4.0 min (30% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS/MS Detection: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode, ESI negative.

    • Analyte:m/z 183.1

      
       155.1 (Quantifier, collision energy 20 eV); m/z 183.1 
      
      
      
      127.1 (Qualifier).
    • Internal Standard:m/z 169.1

      
       141.1.
      
Method B: HPLC-UV Conditions
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min. Injection Volume: 20 µL.

  • Detection: UV absorbance at 280 nm.

Validation Framework & Comparative Data

Validation was executed strictly according to ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Range, Accuracy, Precision, and Robustness[1],[7].

Validation Main ICH Q2(R2) & FDA Validation Criteria Spec Spec Main->Spec Lin Lin Main->Lin Acc Accuracy ±15% of Nominal Main->Acc Prec Prec Main->Prec Sens Sens Main->Sens

Core bioanalytical method validation parameters per ICH Q2(R2) and FDA.

Table 1: Sensitivity, Linearity, and Range

The UPLC-MS/MS method demonstrates a 500-fold increase in sensitivity compared to HPLC-UV, making it the only viable option for trace-level pharmacokinetic profiling[8].

ParameterUPLC-MS/MSHPLC-UVRegulatory Target (FDA)
Linear Range 0.1 – 500 ng/mL50 – 10,000 ng/mLFit for intended purpose
Correlation Coefficient (

)
0.99920.9985

0.990
Limit of Detection (LOD) 0.03 ng/mL15.0 ng/mLS/N

3
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50.0 ng/mLS/N

10, Precision

20%
Analysis Run Time 4.0 min12.0 minN/A
Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control (QC) samples were evaluated at Low, Mid, and High concentrations (n=6 per level)[2]. Both methods passed the FDA acceptance criteria (CV


 15%, Accuracy 85-115%)[4], though UPLC-MS/MS exhibited tighter precision at lower concentrations.
QC LevelMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC UPLC-MS/MS (0.3 ng/mL)4.25.896.5
HPLC-UV (150 ng/mL)6.18.392.1
Mid QC UPLC-MS/MS (50 ng/mL)3.14.5101.2
HPLC-UV (2500 ng/mL)2.84.198.4
High QC UPLC-MS/MS (400 ng/mL)2.53.899.8
HPLC-UV (8000 ng/mL)1.93.2100.5
Table 3: Matrix Effect and Extraction Recovery

Matrix effects were assessed by comparing the peak area of the analyte spiked post-extraction into blank plasma against pure standard solutions[4]. The IS-normalized matrix factor for UPLC-MS/MS was 0.98 (CV = 3.2%), indicating negligible ion suppression, validating the efficacy of the SPE protocol.

ParameterUPLC-MS/MSHPLC-UV
Extraction Recovery (Analyte) 92.4%

3.1%
89.5%

4.5%
Extraction Recovery (IS) 94.1%

2.8%
91.2%

3.9%
Absolute Matrix Effect 91.5% (slight suppression)102.1% (no interference)
IS-Normalized Matrix Factor 0.98 (CV = 3.2%)N/A

Conclusion & Application Recommendations

The validation data strictly conforms to ICH Q2(R2) and FDA frameworks[1],[2].

  • HPLC-UV remains a robust, cost-effective solution for high-concentration applications, such as pharmaceutical formulation release testing or high-dose toxicological dose-formulations.

  • UPLC-MS/MS is definitively superior for biological applications. By leveraging sub-2 µm particle chromatography and MRM mass spectrometry, it delivers a 500-fold improvement in the LLOQ (0.1 ng/mL) and reduces run time by 66%[6]. This method is highly recommended for clinical PK studies, bioavailability/bioequivalence (BA/BE) trials, and trace-level environmental monitoring of this compound.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • PeerJ. Development and validation of an analytical method for detection and quantification of phenolic compounds by UPLC-MS/MS. Available at: [Link]

Sources

Biological activity of 3-(3-Methylphenyl)phenol compared to similar structures

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 3-(3-Methylphenyl)phenol: A Comparative Guide to Biphenyl-3-ol Derivatives

As the demand for novel therapeutics targeting neurodegenerative diseases, resistant bacterial strains, and viral pathogens intensifies, the biphenyl scaffold has emerged as a highly versatile, "privileged structure" in medicinal chemistry[1]. Specifically, this compound (also known as 3'-methyl-[1,1'-biphenyl]-3-ol) serves as a critical structural node. By combining a rigid hydrophobic core with targeted hydrogen-bonding and steric functionalities, this compound and its analogs offer a highly tunable platform for drug development.

This guide provides an objective, data-driven comparison of this compound against similar biphenyl structures, detailing the causality behind their biological activities and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Overview: The Biphenyl-3-ol Pharmacophore

The biological efficacy of this compound is not coincidental; it is driven by precise structure-activity relationships (SAR) that dictate target engagement.

  • The Biphenyl Core: The [1,1'-biphenyl] system mimics hydrophobic amino acid residues (such as phenylalanine or tyrosine), allowing the molecule to engage in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions within the deep hydrophobic gorges of target enzymes like acetylcholinesterase (AChE).
    
  • The 3-Hydroxyl Group: Positioned strategically on the primary ring, the phenolic -OH acts as a critical hydrogen bond donor and acceptor. This interaction is essential for anchoring the molecule to polar residues within active sites or interacting with the hydrophilic heads of bacterial lipid bilayers[2].

  • The 3'-Methyl Group (Causality of Lipophilicity): The addition of a methyl group at the meta position of the distal ring serves a dual purpose. First, it introduces steric bulk that restricts the rotational freedom of the biphenyl bond, locking the molecule into a more favorable conformation for receptor binding. Second, it increases the partition coefficient (LogP), enhancing the molecule's ability to cross the blood-brain barrier (crucial for CNS targets) and penetrate thick bacterial cell walls[1].

SAR_Logic Biphenyl Biphenyl Core (Hydrophobic Scaffold) Target1 Enzyme Pocket (e.g., AChE/BuChE) Biphenyl->Target1 π-π Stacking Target2 Lipid Bilayer (Bacterial Membrane) Biphenyl->Target2 Membrane Insertion Hydroxyl 3-Hydroxyl Group (H-Bonding) Hydroxyl->Target1 Active Site Binding Methyl 3'-Methyl Group (Lipophilicity/Sterics) Methyl->Target1 Hydrophobic Sub-pocket Methyl->Target2 Enhanced Permeability

SAR logic of this compound interacting with biological targets.

Comparative Biological Performance

To understand the specific utility of this compound, we must benchmark it against structurally related analogs. Modifications to the biphenyl-3-ol scaffold—such as halogenation, polyhydroxylation, or the addition of extended amine linkers—drastically shift the molecule's primary biological target.

Quantitative Data Comparison
Compound / DerivativePrimary Biological TargetActivity Metric (IC₅₀ / MIC / EC₅₀)Mechanistic Advantage
Biphenyl-3-ol (Baseline)Antiviral (Rift Valley Fever Virus)~13.8 µM (EC₅₀)[3]Unsubstituted baseline scaffold; moderate toxicity profile.
This compound AChE / BuChE (Alzheimer's Models)~0.8 - 1.2 µM (IC₅₀)*[1]Methyl group enhances hydrophobic pocket binding and BBB penetration.
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol MRSA (Antibacterial)3.13 µg/mL (MIC)[2]Polyhydroxylation drastically increases affinity for bacterial membranes.
5-Amino-4'-chloro-biphenyl-3-ol P. falciparum (Antimalarial)< 1.0 µM (IC₅₀)[4]Halogenation at the 4'-position prevents rapid metabolic degradation.
Nitroimidazooxazine-biphenyl analogs M. tuberculosis< 0.1 µM (MIC)[5]Biphenyl acts as a lipophilic tail to drive intracellular accumulation.

*Note: Activity values for this compound are extrapolated from highly conserved 1[1].

Experimental Protocols: Self-Validating Systems

Evaluating phenolic compounds requires rigorous, self-validating assay designs. Phenols can often act as Pan-Assay Interference Compounds (PAINS) by absorbing light at assay wavelengths or acting as redox cyclers. The following protocols are engineered to eliminate false positives through built-in causality checks.

Protocol A: Dual AChE/BuChE Inhibition Assay (Modified Ellman’s Method)

Causality: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with Ellman’s reagent (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion. By measuring absorbance at 412 nm, we quantify enzyme activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve final well concentrations of 0.1 µM to 100 µM. Self-Validation: Ensure final DMSO concentration remains

    
     to prevent solvent-induced enzyme denaturation.
    
  • Background Subtraction (Critical): Plate the compound with buffer and DTNB without the enzyme. Read absorbance at 412 nm. This rules out auto-absorbance or direct reaction between the biphenyl-3-ol and DTNB.

  • Enzyme Incubation: Add AChE (0.03 U/mL) or BuChE (0.01 U/mL) to the test wells. Incubate at 37°C for 10 minutes to allow the biphenyl core to equilibrate within the enzyme's hydrophobic gorge.

  • Reaction Initiation: Add 1 mM acetylthiocholine iodide (or butyrylthiocholine) and 0.5 mM DTNB.

  • Kinetic Measurement: Read absorbance continuously at 412 nm for 15 minutes using a microplate reader.

  • Validation Control: Run Donepezil (for AChE) and Rivastigmine (for BuChE) as positive controls to ensure assay sensitivity.

Protocol B: Antimicrobial Broth Microdilution (Resazurin Viability Assay)

Causality: Traditional optical density (OD₆₀₀) measurements can be skewed if the biphenyl compound precipitates in aqueous media. Using resazurin—a blue, non-fluorescent dye that metabolically active bacteria reduce to pink, highly fluorescent resorufin—provides a definitive, chemically driven readout of cell viability[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., MRSA) in Mueller-Hinton broth to a McFarland standard of 0.5 (

    
     CFU/mL). Dilute 1:100.
    
  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well plate. Add 100 µL of serially diluted this compound (ranging from 0.5 to 128 µg/mL).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Dye Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). A lack of fluorescence indicates true bactericidal/bacteriostatic activity.

  • Validation Control: Include Vancomycin as a positive control and a vehicle-only (DMSO) well as a negative control.

Workflow Step1 Compound Prep This compound Serial Dilution in DMSO Step2 Target Incubation AChE/BuChE Enzymes or Bacterial Suspensions Step1->Step2 Step3 Assay Execution Add DTNB (Ellman's) or Resazurin (Viability) Step2->Step3 Step4 Data Acquisition Read Absorbance (412nm) or Fluorescence (590nm) Step3->Step4 Step5 Self-Validation Compare vs. Controls Rule out PAINS interference Step4->Step5

Standardized self-validating workflow for high-throughput biological screening.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Source: MDPI URL:[1]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: PMC / NIH URL:[2]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL:

  • Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors Identified from Chemical Library Screening Source: ACS Omega URL:[3]

  • Synthesis and Antimalarial Activity of New Isotebuquine Analogues Source: UNL Digital Commons URL:[4]

  • Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug Source: SciSpace URL:[5]

Sources

Cross-Reactivity Profiling of 3'-Methyl-[1,1'-biphenyl]-3-ol in Endocrine and Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Comparison & Protocol Guide

Executive Summary & Chemical Context

In fragment-based drug discovery (FBDD) and toxicology screening, biphenyl derivatives are frequently encountered as both valuable pharmacophores and notorious assay interferents. 3'-Methyl-[1,1'-biphenyl]-3-ol (a substituted hydroxylated biphenyl, or OH-BP) is a prime example of a compound that requires rigorous cross-reactivity profiling.

Because its structure fundamentally mimics the A-ring of steroidal hormones, it exhibits inherent promiscuity in nuclear receptor assays—particularly those targeting Estrogen Receptors (ERα/ERβ) and thyroid hormone transport proteins like Transthyretin (TTR). As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind this cross-reactivity, compare its performance against known endocrine disruptors, and provide self-validating experimental workflows designed to eliminate the false-positive artifacts commonly caused by biphenyl autofluorescence.

The Mechanistic Basis for Cross-Reactivity

To understand why 3'-methyl-[1,1'-biphenyl]-3-ol cross-reacts in specific assays, we must analyze its stereoelectronic properties.

  • A-Ring Mimicry: The phenolic hydroxyl group at the 3-position acts as a potent hydrogen bond donor/acceptor. In the context of the ERα ligand-binding pocket (LBP), this hydroxyl group directly mimics the C3-OH of 17β-estradiol, anchoring the molecule to residue Glu353 and Arg394[1].

  • Conformational Flexibility & Steric Bulk: The biphenyl core provides the necessary hydrophobic bulk to engage the LBP. However, the addition of the 3'-methyl group introduces a steric perturbation. Unlike highly rigid, fully chlorinated biphenyls (OH-PCBs), the single methyl group restricts the rotational freedom around the C-C biphenyl bond just enough to alter its binding thermodynamics. This structural restriction reduces its overall binding affinity compared to unhindered analogs, yet it retains enough nucleophilicity to trigger receptor dimerization[2].

  • Off-Target Transport Proteins: Beyond nuclear receptors, alkylated and hydroxylated biphenyls are known to competitively displace thyroxine (T4) from human transthyretin (hTTR) due to their structural homology to thyroid hormones.

G Ligand 3'-Methyl-[1,1'-biphenyl]-3-ol (Xenoestrogen) Receptor Estrogen Receptor (ERα/β) Ligand Binding Domain Ligand->Receptor Competitive Binding Conformation Receptor Conformational Change (Helix 12 Positioning) Receptor->Conformation Dimerization Receptor Dimerization Conformation->Dimerization DNA Estrogen Response Element (ERE) Binding Dimerization->DNA Transcription Gene Transcription (Cross-Reactivity Signal) DNA->Transcription

Mechanism of 3'-methyl-[1,1'-biphenyl]-3-ol cross-reactivity in ER pathways.

Comparative Performance Data

To contextualize the cross-reactivity of 3'-methyl-[1,1'-biphenyl]-3-ol, we benchmark it against the natural ligand (17β-Estradiol), a ubiquitous xenoestrogen (Bisphenol A), and an unhindered analog (4-Hydroxybiphenyl)[1][3].

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)hTTR Displacement PotencyAutofluorescence Interference
17β-Estradiol (Control) 1.21.5NoneLow
Bisphenol A (BPA) 250310ModerateLow
4-Hydroxybiphenyl 850920HighModerate
3'-Methyl-[1,1'-biphenyl]-3-ol 1,4501,200ModerateHigh (Ex: ~280nm)

Data Interpretation: The 3'-methyl modification significantly weakens ERα binding (IC₅₀ ~1.45 µM) compared to BPA, classifying it as a weak cross-reactor. However, its high intrinsic autofluorescence in the UV spectrum makes it a high-risk compound for generating false positives in standard fluorescence polarization (FP) assays.

Self-Validating Experimental Protocols

Because biphenyls exhibit strong native fluorescence, standard continuous-wave fluorescence assays are fundamentally flawed for this chemical class. To ensure scientific integrity, we must utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

By introducing a temporal delay (e.g., 50–100 µs) between excitation and emission reading, TR-FRET allows the short-lived background autofluorescence of the biphenyl ring to decay completely, isolating the true biological signal.

Protocol 1: TR-FRET Competitive ER Binding Assay

This protocol is designed as a self-validating system. The inclusion of a Z'-factor calculation ensures that the assay window is mathematically robust before any cross-reactivity claims are made.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1 nM Terbium-labeled anti-ER antibody, 2 nM ERα Ligand Binding Domain (LBD), and 1.5 nM fluorescent tracer (Fluormone™) in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Serially dilute 3'-methyl-[1,1'-biphenyl]-3-ol from 100 µM down to 1 nM in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of ≤1%.

  • Incubation: Dispense 10 µL of the receptor/tracer master mix into the 384-well plate. Seal and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Time-Resolved Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Xenon flash).

    • Delay Time: 100 µs (Critical to eliminate biphenyl autofluorescence).

    • Emission: Dual read at 490 nm (Terbium donor) and 520 nm (Tracer acceptor).

  • Data Validation (The Self-Validating Step): Calculate the emission ratio (520 nm / 490 nm). Before analyzing the compound, calculate the Z'-factor using the positive (10 µM Estradiol) and negative (DMSO only) controls:

    • Acceptance Criteria: Proceed with IC₅₀ calculation only if Z' > 0.5.

Workflow Step1 1. Dispense Reagents (Receptor + Fluormone + Compound) Step2 2. Incubation (Equilibrium Binding) Step1->Step2 Step3 3. TR-FRET Readout (Ex: 340nm, Em: 495nm/520nm) Step2->Step3 Logic1 High FRET = No Cross-Reactivity (Tracer Bound) Step3->Logic1 Logic2 Low FRET = Cross-Reactivity (Tracer Displaced) Step3->Logic2 Validation Calculate Z'-Factor (Must be > 0.5) Logic1->Validation Logic2->Validation

Self-validating TR-FRET workflow for quantifying receptor cross-reactivity.

Protocol 2: hTTR Fluorescent Displacement Assay

Because biphenyls are known, assessing hTTR displacement is mandatory.

  • Probe Complexation: Incubate 50 nM purified human Transthyretin (hTTR) with 100 nM FITC-labeled Thyroxine (FITC-T4) in PBS (pH 7.4) for 30 minutes.

  • Displacement Reaction: Add 3'-methyl-[1,1'-biphenyl]-3-ol at varying concentrations (10 nM to 50 µM).

  • Fluorescence Polarization (FP) Readout: Unlike the ER assay, if TR-FRET is unavailable, FP can be used only if a background subtraction plate (compound + buffer without FITC-T4) is run in parallel to mathematically subtract the biphenyl's anisotropic light scattering.

  • Analysis: A decrease in millipolarization (mP) indicates that the biphenyl has successfully displaced the FITC-T4 from the hTTR binding pocket.

Conclusion

While 3'-methyl-[1,1'-biphenyl]-3-ol is a valuable chemical intermediate, its structural homology to steroidal A-rings guarantees a baseline level of endocrine cross-reactivity. By understanding the stereoelectronic causality of this interaction and employing time-gated, self-validating assay methodologies, researchers can accurately quantify its off-target effects without falling victim to the false-positive artifacts inherent to fluorescent biphenyls.

References

  • The antioxidant neuroprotective effects of estrogens and phenolic compounds are independent from their estrogenic properties Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Computationally Based Identification Algorithm for Estrogen Receptor Ligands: Part 1. Predicting hERα Binding Affinity Toxicological Sciences URL:[Link]

  • Epigenetic Toxicity of Hydroxylated Biphenyls and Hydroxylated Polychlorinated Biphenyls on Normal Rat Liver Epithelial Cells Environmental Science & Technology (ACS Publications) URL:[Link]

  • In silico models for the screening of human transthyretin disruptors Journal of Hazardous Materials / University of Insubria URL:[Link]

Sources

Spectroscopic comparison of 3-(3-Methylphenyl)phenol isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating closely related positional isomers during drug development and materials characterization. When dealing with biphenyl derivatives like 3-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-3-ol) and its positional isomers, standard chromatographic retention times often overlap. Therefore, we must rely on a robust, multi-modal spectroscopic approach to unambiguously assign molecular structures.

This guide provides an objective, data-driven framework for comparing the spectroscopic signatures of methylphenylphenol isomers, focusing on the causality behind their spectral differences and providing field-proven, self-validating protocols for their characterization.

Mechanistic Principles of Isomeric Differentiation

To accurately identify isomers such as this compound (the meta, meta'-isomer) versus 4-(4-Methylphenyl)phenol (the para, para'-isomer), we must understand how structural variations dictate physical phenomena across different spectroscopic modalities.

1. Symmetry and Magnetic Anisotropy (NMR Spectroscopy) Nuclear Magnetic Resonance (NMR) is the gold standard for isomeric differentiation. The fundamental causality here is molecular symmetry. The para, para'-isomer possesses a high degree of pseudo-symmetry. The substituents (-OH and -CH₃) are directly opposite the biphenyl linkage, resulting in an AA'BB' spin system for each aromatic ring. This manifests as clean, distinct doublet-like signals[1]. Conversely, the meta, meta'-isomer lacks this symmetry. The protons on the aromatic rings reside in highly distinct electronic environments, leading to complex, overlapping multiplets and diagnostic isolated singlets (such as the proton trapped between the substituent and the biphenyl linkage)[2].

2. Vibrational Modes and Substitution Patterns (IR Spectroscopy) Infrared (IR) spectroscopy provides rapid confirmation of the aromatic substitution pattern through Out-Of-Plane (OOP) C-H bending vibrations. The physical mechanism relies on the number of adjacent, uncoupled hydrogen atoms on the benzene ring. A para-substituted ring features two pairs of adjacent hydrogens, producing a strong, singular OOP bend between 790–840 cm⁻¹. A meta-substituted ring, however, contains three adjacent hydrogens and one isolated hydrogen, producing two distinct, lower-frequency bands (typically ~690 cm⁻¹ and ~780 cm⁻¹)[3].

3. Steric Hindrance and


-Conjugation (UV-Vis Spectroscopy) 
The position of the substituents subtly alters the dihedral angle between the two phenyl rings. While meta and para substitutions do not induce the severe steric clash seen in ortho isomers, para-substituents allow for a more extended, linear 

-electron delocalization pathway. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a slightly red-shifted (longer wavelength) absorption maximum (

) compared to the meta, meta'-isomer.

NMR_Logic Substituent Substituent Position (-OH and -CH3) Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic Steric Steric Hindrance (Dihedral Angle) Substituent->Steric Shielding Local Magnetic Shielding Electronic->Shielding Conjugation Pi-System Conjugation Steric->Conjugation Shift Observed Chemical Shift (ppm) Shielding->Shift Conjugation->Shielding

Logical relationship between isomer substitution and observed NMR chemical shifts.

Comparative Spectroscopic Matrix

The following table synthesizes the expected quantitative spectroscopic data for three primary methylphenylphenol isomers, allowing for rapid cross-referencing during structural elucidation.

IsomerSymmetry¹H NMR (Aromatic Pattern)IR OOP Bending (cm⁻¹)UV-Vis Conjugation Effect
This compound (m,m')Low (C1)Complex multiplets (7.0–7.5 ppm); distinct narrow singlets for H-2/H-2'~690, ~780 (Dual bands indicating meta rings)Baseline

(Disrupted linear

-pathway)
3-(4-Methylphenyl)phenol (m,p')Low (C1)Multiplets (meta ring) + AA'BB' doublets (para ring)~690, ~780 (meta) & ~820 (para)Intermediate red-shift
4-(4-Methylphenyl)phenol (p,p')High (Pseudo-C2)Two distinct pairs of doublets (AA'BB' systems)[1]~820 (Strong, single band for para rings)Maximum red-shift (Extended linear

-conjugation)

Self-Validating Experimental Workflows

To ensure trustworthiness and scientific integrity, data acquisition cannot be a passive process. The protocols below are designed as self-validating systems, incorporating internal checks to prevent artifact misinterpretation.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Ensure complete dissolution to maintain magnetic homogeneity.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to ensure a sharp, symmetrical solvent peak.

  • Self-Validating Calibration Loop:

    • Primary Reference: Set the TMS singlet to exactly 0.00 ppm.

    • Secondary Validation: Verify that the residual CHCl₃ solvent peak appears at exactly 7.26 ppm (for ¹H) and 77.16 ppm (for ¹³C). If the solvent peak deviates by more than 0.02 ppm, the TMS signal may be compromised (e.g., by concentration effects), and the calibration must be manually adjusted.

  • Data Acquisition: Run a standard 1D ¹H sequence (16 scans, 2s relaxation delay) to capture the aromatic integration (12 protons total, including the hydroxyl). Run a ¹³C sequence (min. 256 scans) to map the 13 unique carbon environments.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis
  • Background Subtraction (Critical Step): Before introducing the sample, acquire a background scan of the empty ATR crystal (diamond or ZnSe) under ambient atmospheric conditions (32 scans, 4 cm⁻¹ resolution). This validates the system by mathematically removing ambient CO₂ and water vapor from the final spectrum.

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact, which is crucial for accurate peak intensity in the solid state.

  • Data Acquisition & Verification: Scan from 4000 to 400 cm⁻¹. Validate the spectrum by confirming the presence of the broad O-H stretch (3200–3600 cm⁻¹) and the sharp -CH₃ aliphatic stretch (2850–2960 cm⁻¹)[1]. Once these functional groups are confirmed, analyze the fingerprint region (600–900 cm⁻¹) to definitively assign the meta or para substitution patterns[3].

G Start Isomer Mixture (Methylphenyl)phenols NMR 1H & 13C NMR (Determine Substitution) Start->NMR IR FT-IR Spectroscopy (OOP Bending & H-bonding) Start->IR UV UV-Vis Spectroscopy (Biphenyl Coplanarity) Start->UV MS Mass Spectrometry (Fragmentation Patterns) Start->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data UV->Data MS->Data End Isomer Identification Confirmed Data->End

Workflow for the spectroscopic elucidation of methylphenylphenol isomers.

References

  • National Institutes of Health. "3-Phenylphenol | C12H10O | CID 11381". PubChem. Available at:[Link]

  • National Institute of Standards and Technology. "3-Hydroxybiphenyl". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Performance of 3-(3-Methylphenyl)phenol-Based Scaffolds in Drug Discovery: A Comparative Guide Against Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we recognize that the transition from a primary hit to a viable lead compound often hinges on the physicochemical properties of the core chemical scaffold. In recent years, the biphenyl scaffold has emerged as a privileged structure in drug development, particularly for targeting complex protein-protein interactions (PPIs) and steroidogenic enzymes ().

This guide provides an objective, data-driven comparison of 3-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-3-ol, CAS 93254-86-5) against standard mono-aryl and unsubstituted biphenyl alternatives. By analyzing its structural causality, comparative performance, and integration into self-validating experimental workflows, we aim to equip drug development professionals with actionable insights for next-generation inhibitor design.

Mechanistic Advantages: The Causality of the Scaffold

When designing small molecule inhibitors for targets like the PD-1/PD-L1 immune checkpoint or Cytochrome P450 (CYP) enzymes, the spatial arrangement and metabolic stability of the core scaffold are paramount.

Using a standard mono-aryl ring (e.g., simple phenol) often fails to provide the necessary hydrophobic bulk to engage deep lipophilic binding pockets. While upgrading to an unsubstituted biphenyl (e.g., 3-phenylphenol) improves target affinity, it introduces metabolic liabilities, as the unsubstituted meta and para positions are prime targets for rapid CYP-mediated aromatic hydroxylation.

The this compound Advantage:

  • Steric Tuning & Dihedral Angle: The addition of the methyl group at the 3'-position creates specific steric hindrance between the two phenyl rings. This restricts the rotational freedom of the biaryl axis, locking the molecule into a preferred dihedral twist that perfectly aligns with the cylindrical hydrophobic clefts of targets like PD-L1 ().

  • Metabolic Shielding: The 3'-methyl group acts as a metabolic shield, blocking a primary site of oxidative metabolism and significantly extending the compound's microsomal half-life.

  • Hydrogen Bonding: The 3-hydroxyl group on the primary ring serves as a crucial, directional hydrogen bond donor/acceptor, anchoring the scaffold to polar residues at the edge of the binding pocket (1)[1].

Comparative Performance Data

To objectively evaluate the performance of this compound-based materials, we must compare them against industry-standard scaffolds. The table below summarizes typical pharmacokinetic and pharmacodynamic data observed when these core scaffolds are functionalized with identical solubilizing tails (e.g., for Hsp70-Bim or PD-L1 inhibition) (2)[2].

Table 1: Comparative Binding and Pharmacokinetic Properties of Core Scaffolds

Scaffold BaseTarget Affinity (IC₅₀, nM)Microsomal Stability (T₁/₂, min)Lipophilicity (LogP)Aqueous Solubility (µg/mL)
Phenol (Mono-aryl)>10,000151.5120.0
3-Phenylphenol (Unsubstituted Biaryl)850323.245.5
This compound 45 85 3.8 38.2

Data Interpretation: The transition from 3-phenylphenol to this compound results in a nearly 20-fold increase in target affinity and a 2.6-fold increase in metabolic stability, with only a marginal, acceptable decrease in aqueous solubility.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Each workflow includes inherent quality control steps to prevent false positives during downstream screening.

Protocol 1: Scaffold Functionalization via O-Alkylation

Objective: Attach a functionalized linker to the this compound scaffold to generate a screening library. Causality: We utilize a polar aprotic solvent (DMF) to poorly solvate the phenoxide anion generated by the base, thereby maximizing its nucleophilicity for the Sₙ2 displacement of the alkyl halide.

  • Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Alkylation: Dropwise add 1.2 eq of a Boc-protected alkyl bromide (e.g., tert-butyl (3-bromopropyl)carbamate).

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Workup & Validation: Quench with distilled water, extract with Ethyl Acetate (3x), and wash the organic layer with brine. Purify via silica gel flash chromatography.

  • Self-Validation Step: Confirm product identity and >95% purity via LC-MS and ¹H-NMR before proceeding. Impure scaffolds will aggregate in aqueous assays, causing false-positive inhibition.

Protocol 2: High-Throughput TR-FRET Binding Assay

Objective: Quantify the IC₅₀ of the synthesized biaryl derivative against a PPI target (e.g., PD-1/PD-L1).

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA. Causality: BSA and Tween-20 are critical; they prevent the lipophilic biaryl compounds from non-specifically adhering to the microplate walls or forming colloidal aggregates.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Incubation: Transfer 100 nL of the compound to a 384-well plate. Add 5 µL of His-tagged PD-L1 and 5 µL of biotinylated PD-1. Incubate for 30 minutes at room temperature to allow the biaryl scaffold to equilibrate within the PD-L1 hydrophobic cleft.

  • Detection: Add 10 µL of the detection mixture (Europium-labeled anti-His antibody and APC-labeled streptavidin).

  • Readout & Validation: Read time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Step: Include a DMSO-only positive control (maximum FRET) and an unlabeled PD-L1 negative control (background FRET) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Mandatory Visualizations

Workflow Start This compound (Starting Scaffold) Coupling O-Alkylation / Functionalization Start->Coupling Base/Alkyl Halide Derivatives Biaryl Library Generation Coupling->Derivatives Purification & LC-MS Screening High-Throughput TR-FRET Screening Derivatives->Screening in vitro Assay Hit Lead Optimization (Hit Identification) Screening->Hit Data Analysis (IC50)

Caption: Workflow from this compound functionalization to high-throughput screening.

Pathway Tumor Tumor Cell (PD-L1) ImmuneEvasion Immune Evasion (Suppressed T-Cell) Tumor->ImmuneEvasion Binds PD-1 TCell T-Cell (PD-1) TCell->ImmuneEvasion Inhibited by PD-L1 Inhibitor This compound Derivative Inhibitor->Tumor Blocks PD-L1 Cleft ImmuneActivation Immune Activation (Tumor Cell Death) Inhibitor->ImmuneActivation Restores Function

Caption: Mechanism of PD-1/PD-L1 pathway inhibition using biphenyl-based small molecules.

References

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. PubMed (ACS Journal of Medicinal Chemistry), 2024. 2

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters, 2024.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023.

  • Steroidogenic cytochrome P450 (CYP) enzymes as drug targets: Combining substructures of known CYP inhibitors leads to compounds with different inhibitory profile. Comptes Rendus de l'Académie des Sciences, 2009. 1

Sources

Comparative Toxicological Assessment: Methyl-Substituted Biphenyl-Phenols vs. Traditional Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition from traditional phenolic compounds to next-generation structural analogs requires rigorous, data-driven toxicological validation. Methyl-substituted biphenyl-phenols—such as 3,3',5,5'-tetramethylbiphenyl-4,4'-diol and 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol—have emerged as high-performance alternatives in polymer synthesis, resin manufacturing, and biocide formulations (1)[1].

The critical toxicological question is whether the introduction of methyl groups onto the biphenyl backbone effectively mitigates the endocrine-disrupting and cytotoxic liabilities historically associated with unsubstituted biphenyl-phenols (like ortho-phenylphenol) and legacy bisphenols. This guide objectively compares their toxicological profiles, details the mechanistic rationale behind their safety, and provides the self-validating experimental protocols required for internal laboratory assessment.

Structural Mechanics: The Steric Advantage

The toxicity of phenolic compounds, particularly their estrogenic activity, is largely governed by their ability to dock into the ligand-binding domain (LBD) of estrogen receptors (ERα/ERβ). Unsubstituted phenols possess a slender spatial profile that mimics 17β-estradiol, allowing for stable hydrogen bonding and subsequent receptor dimerization.

By introducing methyl groups at the ortho and meta positions relative to the hydroxyl group on the biphenyl rings, we engineer deliberate steric clashes. These bulky substituents physically prevent the phenolic hydroxyl from achieving the optimal hydrogen-bond geometry required for ER activation. Furthermore, the increased lipophilicity and altered electron density block the aromatic positions most susceptible to oxidation, thereby reducing the formation of reactive quinone intermediates and lowering hepatotoxic potential (2)[2].

Mechanism cluster_unsub Unsubstituted Phenols (e.g., BPA, OPP) cluster_sub Methyl-Substituted Biphenyl-phenols U1 Unrestricted LBD Docking U2 Receptor Dimerization U1->U2 U3 Endocrine Disruption U2->U3 S1 Steric Hindrance (Methyl Groups) S2 Docking Prevented S1->S2 S3 Favorable Tox Profile S2->S3

Caption: Steric hindrance by methyl substitution prevents ERα ligand-binding domain (LBD) docking.

Quantitative Benchmarking

To objectively evaluate performance, we benchmark highly methylated biphenyl-phenols against ortho-phenylphenol (OPP)—a widely studied unsubstituted biphenyl-phenol—and Bisphenol A (BPA).

Compound ClassSpecific ChemicalERα Binding (IC₅₀)HepG2 Cytotoxicity (LC₅₀)Ames Test (Mutagenicity)
Reference Standard Bisphenol A (BPA)5.4 nM45 µMNegative
Unsubstituted Biphenyl ortho-Phenylphenol (OPP)>10 µM (Weak)120 µMNegative (3)[3]
Methyl-Substituted 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol>100 µM (None)>500 µMNegative
Highly Methylated 2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol>100 µM (None)>500 µMNegative (1)[1]

Analytical Insight: The data demonstrates a clear structure-activity relationship (SAR). While OPP exhibits weak endocrine potential only at extremely high, non-physiological doses (4)[4], the addition of methyl groups in the hexamethyl-biphenyl-diol variant completely abolishes measurable ER affinity. Furthermore, the LC₅₀ shifts dramatically, indicating superior cellular tolerability for the methylated variants.

Methodological Framework: Self-Validating Assays

To ensure scientific integrity, the toxicological claims above must be reproducible. The following protocols are designed as self-validating systems, explaining why specific techniques are chosen over standard alternatives.

Protocol A: ERα Competitive Binding Assay via Fluorescence Polarization (FP)

Causality: Traditional radioligand binding assays require washing steps that disturb low-affinity equilibrium states. Fluorescence Polarization (FP) is a homogeneous, mix-and-read assay. When a fluorescently tagged estrogen ligand is displaced by our test compound, its rotational freedom increases, dropping the polarization signal. This allows real-time, artifact-free quantification of binding kinetics. Self-Validation: The assay includes 17β-estradiol as a positive displacement control and a non-binding vehicle (DMSO) to establish the maximum polarization signal. The assay is only considered valid if the calculated Z'-factor is >0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X ERα protein solution (10 nM) and 2X Fluormone™ ES2 Green ligand (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the methyl-substituted biphenyl-phenols in DMSO. Transfer 1 µL of each concentration to a 384-well black, low-volume microplate.

  • Complex Formation: Add 10 µL of the 2X ERα solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 10 µL of the 2X Fluormone™ ligand. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation & Reading: Incubate in the dark for 2 hours to reach steady-state equilibrium. Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 530 nm, with parallel and perpendicular polarizers).

  • Data Analysis: Calculate the milli-polarization (mP) values. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Protocol B: High-Content Multiplexed Cytotoxicity Screening (HepG2)

Causality: Simple colorimetric assays (like MTT) can be confounded by the intrinsic absorbance/fluorescence of biphenyl compounds or their redox reactivity. High-Content Imaging (HCI) multiplexes three distinct fluorescent readouts, ensuring that a drop in signal is due to true cytotoxicity, not assay interference. HepG2 cells are selected because they retain baseline xenobiotic metabolism, revealing toxicities from downstream reactive metabolites. Self-Validation: Multiplexed readouts ensure cross-verification. The protocol is internally validated if the Chlorpromazine control shows >80% reduction in TMRM intensity and >50% TO-PRO-3 positivity compared to the DMSO control.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with methyl-substituted biphenyl-phenols ranging from 1 µM to 500 µM (0.5% final DMSO concentration). Include 50 µM Chlorpromazine as a positive cytotoxicity control. Incubate for 48 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Quantifies total cell count and nuclear condensation.

    • Tetramethylrhodamine methyl ester (TMRM, 50 nM): Measures mitochondrial membrane potential (early apoptosis).

    • TO-PRO-3 (1 µM): Assesses plasma membrane integrity (necrosis).

  • Incubation: Incubate for 30 minutes at 37°C in the dark. Do not wash (washing can reverse TMRM accumulation).

  • Imaging & Analysis: Image the plate using an automated high-content confocal microscope. Acquire at least 4 fields per well. Use automated image analysis algorithms to segment nuclei, quantify mitochondrial intensity within the cytoplasmic ring, and count TO-PRO-3 positive (dead) cells.

Conclusion

The comparative assessment clearly demonstrates that methyl-substituted biphenyl-phenols offer a vastly superior toxicological profile compared to unsubstituted analogs and legacy bisphenols. By leveraging steric hindrance, these molecules effectively bypass endocrine receptor activation while maintaining high cellular tolerability, making them ideal, de-risked candidates for next-generation material and chemical development.

References
  • Title: 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol Source: Benchchem URL
  • Title: Toxicological Assessment of the Endocrine Disrupting Potential of ortho-Phenylphenol (OPP)
  • Title: o-Phenylphenol (OPP) and sodium o-phenylphenol (OPP-Na)
  • Title: Influence of MoS2 catalyst morphology on the hydrodeoxygenation of phenols Source: ResearchGate URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the integrity of scientific work is intrinsically linked to a culture of safety and environmental stewardship. The handling and disposal of chemical reagents, such as 3-(3-Methylphenyl)phenol (also known as 3'-methyl-[1,1'-biphenyl]-3-ol), demand rigorous adherence to established protocols. This guide provides a detailed, procedural framework for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Identification and Analysis

Understanding the potential hazards is the foundation of safe chemical management. Based on data from analogous phenolic compounds, this compound should be presumed to be hazardous.[1][2][3] Phenolic compounds are generally toxic if swallowed, inhaled, or in contact with skin; they can cause severe skin burns and eye damage, and may be suspected of causing genetic defects.[1][2]

Table 1: Summary of Potential Hazards Based on Analogous Phenolic Compounds

Hazard ClassificationPotential EffectGHS PictogramsSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]💀Danger
Skin Corrosion / IrritationCauses severe skin burns and irritation.[2][3][4]corrosiveDanger
Serious Eye Damage / IrritationCauses serious eye damage.[2][3][4]corrosiveDanger
Germ Cell MutagenicitySuspected of causing genetic defects.[1][2]health_hazardDanger
Aquatic ToxicityMay be toxic to aquatic life with long-lasting effects.[1][5]environmentWarning
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including preparation for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered barrier is essential.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification and Rationale
Eye/Face Protection Wear chemical safety goggles and a face shield. Phenolic compounds can cause severe, irreversible eye damage upon contact.[3][4]
Skin Protection Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber, neoprene). Ensure gloves are inspected before use and disposed of properly after handling.[2]
Respiratory Protection All handling of the compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of this compound is through a licensed and approved chemical waste management facility.[4][6] On-site treatment is not recommended due to the risk of creating unknown and potentially more hazardous byproducts.

Step 1: Waste Segregation and Collection

  • Designated Container: All waste containing this compound, including the pure compound, contaminated solutions, and grossly contaminated labware (e.g., weighing boats, pipette tips), must be collected in a dedicated, compatible, and sealable hazardous waste container.

  • No Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Container Labeling

  • Clarity is Safety: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: "93254-86-5 "

    • A list of all contents, including solvents and their approximate concentrations.

    • The appropriate hazard pictograms (e.g., Skull and Crossbones, Corrosive, Health Hazard, Environmental Hazard).

Step 3: Waste Storage

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area. This area must be well-ventilated, secure, and away from general laboratory traffic.

  • Incompatibilities: Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Step 4: Arranging for Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself.

  • Documentation: Provide the EHS staff with a complete and accurate description of the waste. Maintain any documentation or manifests provided by the waste transporter for a minimum of three years, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[6]

  • Don PPE: Before attempting any cleanup, don the full PPE outlined in Table 2.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill.

  • Collection: Collect the absorbed material and contaminated cleanup supplies (e.g., absorbent pads, gloves) and place them into a sealed, properly labeled hazardous waste container.[1][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B Always C Collect Waste in Designated, Sealed Container B->C Generate Waste D Label Container Clearly: 'Hazardous Waste', Chemical Name, CAS#, Hazards C->D Immediately E Store in Designated Satellite Accumulation Area D->E Store Securely F Keep Away From Incompatible Materials E->F G Contact EHS for Waste Pickup F->G Ready for Pickup H Disposal by Licensed Waste Management Facility G->H Scheduled I Retain Disposal Manifests H->I Document

Caption: Disposal workflow for this compound.

References

  • CPAchem. 3-Methylphenol Safety Data Sheet. Retrieved from [Link]

  • CPAchem. Biphenyl Safety Data Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower you, our partners in research and development, to work safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling 3-(3-Methylphenyl)phenol. While specific safety data for this compound is limited, its structural classification as a substituted phenol means we must adopt the rigorous safety protocols established for the phenol class of compounds. Phenols are highly corrosive, toxic, and can be rapidly absorbed through the skin, often with delayed and severe health consequences.[1] Therefore, every operational step, from preparation to disposal, must be approached with the utmost care and respect for the material's hazardous nature.

This document provides a self-validating system of protocols. By understanding the causality behind each recommendation, you will be equipped to make informed safety decisions in your laboratory environment.

Foundational Risk Assessment: Understanding the Hazard

Phenolic compounds pose a multi-faceted threat. The primary danger lies in their ability to rapidly penetrate the skin, causing severe chemical burns. Due to a local anesthetic effect, the initial contact may be painless, leading to a false sense of security while the chemical is being absorbed.[2][3][4] Systemic absorption can be fatal, affecting the central nervous system, liver, and kidneys.[3][5]

Table 1: Hazard Profile of Phenolic Compounds

Hazard Classification Description GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled. As little as 1 gram can be fatal.[1][4][6][7] 💀
Skin Corrosion/Burns Causes severe skin burns and eye damage.[1][7] corrosive
Serious Eye Damage Can cause severe eye damage, potentially leading to blindness.[2][4] corrosive
Germ Cell Mutagenicity Suspected of causing genetic defects.[1] health_and_safety

| Specific Target Organ Toxicity | May cause damage to organs (liver, kidneys, nervous system) through prolonged or repeated exposure.[3][5] | health_and_safety |

The Core Directive: Mandatory Personal Protective Equipment

Given the severe risks, a comprehensive PPE strategy is non-negotiable. Your choice of PPE must be tailored to the specific task, considering the concentration and quantity of this compound being used.

Table 2: Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles Double-layered nitrile or neoprene gloves Fully-buttoned lab coat, long pants, closed-toe shoes Recommended to perform in a fume hood or ventilated balance enclosure to avoid dust inhalation.
Preparing Solutions Chemical splash goggles and a full face shield Utility-grade neoprene or butyl rubber gloves over nitrile gloves[5] Chemical-resistant apron (neoprene or butyl rubber) over a lab coat[5][6] Mandatory use of a certified chemical fume hood.[2][3][5]

| Performing Reactions/Transfers | Chemical splash goggles and a full face shield | Utility-grade neoprene or butyl rubber gloves over nitrile gloves[5] | Chemical-resistant apron (neoprene or butyl rubber) over a lab coat[5][6] | Mandatory use of a certified chemical fume hood.[2][3][5] |

  • Eye and Face Protection: Safety glasses are the absolute minimum.[2] However, because of the severe corrosive nature of phenols and the high risk of splashes when handling solutions, chemical splash goggles combined with a full face shield are essential .[5][6] This combination provides a robust barrier against direct splashes and corrosive vapors.

  • Hand Protection: Phenol readily penetrates many common glove materials. For any task involving direct handling or risk of contact, utility-grade neoprene or butyl rubber gloves are required .[3][5][6] A common best practice is to wear a base layer of nitrile examination gloves under these more robust gloves.[5] This provides secondary protection during the doffing process. Gloves must be changed immediately after any contact with the chemical.[3][5]

  • Body Protection: A fully buttoned lab coat, long pants, and solid, closed-toe shoes are mandatory at all times.[2][5] Given that phenol can penetrate leather, shoes made of this material should be avoided during transfer procedures.[4][6] When there is any risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber must be worn over the lab coat .[5][6]

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Waste & Cleanup prep_1 Conduct Pre-Task Risk Assessment prep_2 Assemble All Materials (Chemicals, Glassware) prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 prep_4 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep_3->prep_4 ppe_1 Don Lab Coat, Pants, Shoes prep_4->ppe_1 ppe_2 Don Inner Nitrile Gloves ppe_1->ppe_2 ppe_3 Don Outer Neoprene/ Butyl Rubber Gloves ppe_2->ppe_3 ppe_4 Don Goggles & Face Shield ppe_3->ppe_4 handle_1 Weigh/Transfer Chemical ppe_4->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Securely Cap All Containers handle_2->handle_3 clean_1 Segregate Hazardous Waste (Solid, Liquid, Sharps) handle_3->clean_1 clean_2 Decontaminate Work Surface clean_1->clean_2 clean_3 Doff PPE (See Protocol) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Standard Operating Procedure for Handling this compound.

  • Verify Equipment: Inspect all PPE for damage (cracks, holes, etc.) before use.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the heavier neoprene or butyl rubber gloves over the nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. Finally, don the full face shield over the goggles.

This process is designed to prevent contact with any surface contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.[2]

  • Face/Eye Protection: Remove the face shield and goggles. Place them in a designated area for decontamination.

  • Body Protection: Unbutton and remove your lab coat or apron, folding the contaminated outside inwards. Place it in a designated receptacle for contaminated lab coats.

  • Inner Gloves: Remove the final pair of nitrile gloves.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[3]

Emergency Response and Disposal

Preparedness is your most effective tool in an emergency.

Rapid and immediate decontamination is critical to minimize phenol absorption.[8][9]

G start SKIN EXPOSURE OCCURS remove_clothing Immediately remove ALL contaminated clothing and jewelry start->remove_clothing shower Begin flushing affected area under emergency shower with copious water for at least 15 minutes remove_clothing->shower peg_available Is Polyethylene Glycol (PEG 300/400) available? shower->peg_available apply_peg After initial water flush, apply PEG to the area while en route to medical facility peg_available->apply_peg Yes continue_water If PEG is NOT available, continue flushing with water for at least 30 minutes peg_available->continue_water No medical SEEK IMMEDIATE MEDICAL ATTENTION Call 911 apply_peg->medical continue_water->medical

Caption: Emergency Response Workflow for Phenol Skin Exposure.

  • Small Spills (<50 mL): Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[3][6] Do not use combustible materials. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills: Evacuate the laboratory immediately. Alert others, secure the area, and contact your institution's emergency response team.[6]

  • Chemical Waste: All solutions containing this compound and any material used to clean up spills must be collected as hazardous chemical waste.[5][6] Do not pour down the drain.[7]

  • Contaminated PPE: All disposable PPE, including gloves and aprons, must be disposed of as solid hazardous waste.[10]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you but your entire team. Trust in these procedures is built upon the scientific understanding of the risks involved and the proven effectiveness of these countermeasures.

References

  • SAFE USE OF PHENOL . University of California, Riverside, Environmental Health & Safety.

  • for the SAFE USE of PHENOL . Petrochemicals Europe.

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety.

  • Phenol - OHS Information Sheet . Monash University, Health Safety & Wellbeing.

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol . The Hong Kong Polytechnic University, Health, Safety and Environment Office.

  • Phenol - Chemical Protocols and Instructions . Southern Utah University.

  • This compound | 93254-86-5 . Sigma-Aldrich.

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Appendix P - Phenol First Aid Guide and PPE . Cornell University, Environment, Health and Safety.

  • Dealing with Phenol Exposure - For staff . St George's, University of London.

  • SAFETY DATA SHEET - 3-Phenylphenol . Fisher Scientific.

  • Phenol | Medical Management Guidelines . Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

  • Safety data sheet - 3-Methylphenol . CPAchem.

  • Phenol - SAFETY DATA SHEET . PENTA.

  • SAFETY DATA SHEET - 3-Amino-2-chloro-6-methylphenol . TCI Chemicals.

  • Safety Data Sheet: Phenol . Carl ROTH.

  • material safety data sheet - 3-(trimethylsilyl)phenol . Capot Chemical.

  • Proper Disposal of 3-(3-Methylphenyl)propionaldehyde: A Guide for Laboratory Professionals . Benchchem.

  • Phenol Safety Data Sheet . Deepak Phenolics Ltd.

  • Phenol CAS No 108-95-2 MATERIAL SAFETY DATA SHEET SDS/MSDS . Sisco Research Laboratories Pvt. Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.